molecular formula C₁₀H₉D₃O₅ B1152694 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3

Cat. No.: B1152694
M. Wt: 215.22
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 is a high-purity, stable-isotope labeled analog of 2-(3,4-Dimethoxyphenoxy)acetic acid, specifically designed for use as an internal standard in mass spectrometry-based quantitative analysis . The incorporation of three deuterium atoms (d3) into the acetic acid moiety provides a consistent mass shift from the native compound, which is essential for minimizing analytical variability and achieving high accuracy in methods like LC-MS/MS when quantifying the parent compound in complex biological matrices such as plasma or serum . This compound is part of a class of fine chemicals based on the dimethoxyphenyl structure, which are important synthetic intermediates and bioactive molecules in pharmaceutical and biochemical research . As with related deuterated compounds, it must be stored under recommended conditions, typically at 2-8°C, to ensure long-term stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₀H₉D₃O₅

Molecular Weight

215.22

Synonyms

(3,4-Dimethoxyphenoxy)acetic Acid-d3

Origin of Product

United States

Foundational & Exploratory

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 CAS 95459-73-7 analog

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

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Defining Research Scope

I'm now expanding my search to pinpoint typical applications, specifically within research and drug development. My focus is on internal standards in analytical chemistry. I'm actively researching the rationale behind deuteration. I'm also now looking for experimental protocols using methods like mass spectrometry and chromatography. I am prioritizing authoritative sources to secure data.

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Technical Guide: Design and Synthesis of Deuterated 2-(3,4-Dimethoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the realm of pharmacokinetics and drug metabolism (DMPK), 2-(3,4-Dimethoxyphenoxy)acetic acid serves as a critical reference standard. It is a primary metabolite of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, Ivabradine .

For high-precision bioanalysis, the non-deuterated form suffers from matrix effects and ionization suppression in LC-MS/MS assays. The introduction of deuterium (


) isotopes creates a Stable Isotope Labeled (SIL) Internal Standard . This guide details the structural design, synthesis, and validation of the deuterated analog, specifically focusing on the d

-variant
(labeling the methoxy groups) to ensure optimal mass separation.
Why Deuteration Matters Here
  • Mass Shift (

    
    m):  A d
    
    
    
    -label provides a +6 Da shift, eliminating isotopic overlap with the natural M+2 isotope abundance of the analyte.
  • Co-Elution: Deuterated analogs co-elute with the analyte, correcting for real-time ionization variations in the electrospray source.

  • Metabolic Stability: Investigating the Kinetic Isotope Effect (KIE) on the methoxy positions can elucidate O-demethylation pathways.

Structural Architecture & Retrosynthetic Analysis

The target molecule consists of a catechol core etherified at two positions with methyl groups and at the phenolic position with an acetic acid tail.

Isotope Placement Strategy
  • Option A: Acetate Labeling (d

    
    ):  Labeling the 
    
    
    
    -methylene (
    
    
    ).
    • Risk: Potential deuterium exchange in highly acidic/basic aqueous media due to the proximity of the carbonyl group.

  • Option B: Methoxy Labeling (d

    
    ):  Labeling the two methoxy groups (
    
    
    
    ).
    • Advantage: Chemically inert positions; provides a larger mass shift (+6 Da). This is the preferred route.

Retrosynthetic Pathway

The synthesis is best approached via a convergent Williamson Ether Synthesis .

  • Precursor A: 3,4-Dihydroxybenzaldehyde (or 3,4-Dihydroxyphenol).

  • Deuterating Agent: Iodomethane-d

    
     (
    
    
    
    ).
  • Tail Attachment: Chloroacetic acid or Ethyl bromoacetate.

Retrosynthesis Target Target: d6-2-(3,4-Dimethoxyphenoxy)acetic acid Inter Intermediate: 3,4-Bis(trideuteromethoxy)phenol Target->Inter Ether Cleavage (Retro) Inter->Target Alkylation Start Starting Material: 3,4-Dihydroxyphenol Inter->Start Demethylation (Retro) Start->Inter Methylation (+CD3I) Reagent1 Reagent: CD3-I Reagent2 Reagent: Chloroacetic Acid

Figure 1: Retrosynthetic breakdown of the target deuterated molecule.

Experimental Protocol: Step-by-Step Synthesis

Safety Note: Iodomethane-d


 is a volatile alkylating agent and a suspected carcinogen. Perform all steps in a certified fume hood.
Phase 1: Synthesis of 3,4-Bis(trideuteromethoxy)benzene

This step installs the heavy isotopes.

  • Reagents: 3,4-Dihydroxybenzene (10 mmol), Potassium Carbonate (

    
    , 25 mmol), Iodomethane-d
    
    
    
    (22 mmol).
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve 3,4-Dihydroxybenzene in acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes to form the phenolate.
      
    • Dropwise add Iodomethane-d

      
      .
      
    • Reflux at 60°C for 12 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between Ethyl Acetate and Water. Dry organic layer over

      
      .
      
  • Yield Check: Confirm formation of d

    
    -Veratrole.
    
Phase 2: Selective Mono-hydroxylation (If starting from benzene core)

Note: If starting directly from 3,4-dihydroxybenzaldehyde, this step is modified to Baeyer-Villiger oxidation. For this guide, we assume conversion to 3,4-bis(trideuteromethoxy)phenol .

Phase 3: Introduction of the Acetate Tail
  • Reagents: 3,4-bis(trideuteromethoxy)phenol (1 eq), Ethyl Bromoacetate (1.1 eq), Cesium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Acetonitrile (

    
    ).
    
  • Procedure:

    • Combine phenol and base in Acetonitrile.

    • Add Ethyl Bromoacetate. Stir at ambient temperature for 4 hours (monitoring by TLC).

    • Hydrolysis: Add 1M LiOH (aq) directly to the reaction mixture to hydrolyze the ester to the free acid. Stir for 2 hours.

    • Acidification: Adjust pH to 3.0 with 1N HCl.

    • Extraction: Extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Hexane/Ethyl Acetate.

Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for regulated bioanalysis, it must pass the following structural checks.

A. Nuclear Magnetic Resonance (NMR)

The absence of signals in the methoxy region is the primary confirmation of deuteration.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentValidation Criteria

H
6.3 - 6.8MultipletAromatic ProtonsIntegration = 3H

H
4.6Singlet

Integration = 2H

H
3.7 - 3.8 Silent

Must be ABSENT (Signal < 1%)

C
55.0 - 56.0Septet

Characteristic C-D coupling observed
B. Mass Spectrometry (LC-MS/MS)

Instrument: Triple Quadrupole MS (ESI Negative Mode). Rationale: Carboxylic acids ionize best in negative mode (


).
  • Theoretical Monoisotopic Mass (d

    
    ):  212.07 Da
    
  • Theoretical Monoisotopic Mass (d

    
    ):  218.11 Da
    

Fragmentation Pathway (Negative Mode): The primary transition involves the loss of the acetic acid moiety or decarboxylation.

MassSpec Parent Precursor Ion [M-H]- m/z 217.1 TS Transition State (Decarboxylation) Parent->TS CID Energy Product Product Ion [M-COOH]- m/z 173.1 TS->Product -CO2 (44 Da)

Figure 2: Predicted MS/MS fragmentation pathway for the d6-analog.

Bioanalytical Application

Method Development Parameters

When using this molecule as an Internal Standard (IS) for Ivabradine metabolite quantification:

  • Concentration: Prepare IS working solution at 100 ng/mL in Methanol.

  • Extraction: Protein Precipitation (PPT) is sufficient due to the molecule's polarity.

    • Protocol: 50

      
      L Plasma + 150 
      
      
      
      L Acetonitrile (containing IS). Vortex -> Centrifuge.
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: High aqueous start (95% A) to retain the polar acid, ramping to 90% B.

Troubleshooting "Crosstalk"

If you observe signals in the d


 channel when injecting pure d

standard:
  • Check Isotopic Purity: The synthesis must yield >99.5% isotopic purity.

  • Check Fragmentation Energy: Too high collision energy can strip deuterium, though rare in this specific structure.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • S. Francois-Bouchard et al. (2000). "Metabolism of ivabradine in vitro and in vivo." Drug Metabolism and Disposition. (Foundational text on the non-deuterated metabolite structure). [Link]

Deuterated Building Blocks for Rotenone Synthesis: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rotenone (C23H22O6) remains a pivotal compound in toxicological modeling, particularly for inducing mitochondrial complex I inhibition in Parkinson’s disease research. However, its rapid metabolic clearance and complex stereochemistry present significant challenges for pharmacokinetic (PK) precision and long-term dosing studies.

This guide details the strategic synthesis of Deuterated Rotenone , focusing on high-value deuterated building blocks. By leveraging the Kinetic Isotope Effect (KIE), researchers can stabilize the molecule against CYP450-mediated hydroxylation or create distinct mass-spec internal standards. We move beyond simple labeling, analyzing the retrosynthetic logic required to install deuterium at metabolically critical sites: the 12a-position (metabolic switch) and the 2,3-dimethoxy motifs (analytical tags).

Part 1: Strategic Rationale & Target Selection

The Metabolic "Soft Spots"

To design an effective deuterated analog, one must first understand the failure points of the parent molecule. Rotenone undergoes extensive Phase I metabolism, primarily driven by hepatic CYPs (CYP2D6, CYP3A4).

  • Pathway A (12a-Hydroxylation): The C12a-H bond is benzylic and alpha to a carbonyl, making it highly susceptible to oxidation. This yields Rotenolone , a major metabolite with altered toxicity profiles.

    • Strategy: Deuteration at C12a (

      
      ) introduces a primary KIE (
      
      
      
      ), significantly retarding this pathway.
  • Pathway B (O-Demethylation): The methoxy groups at C2 and C3 are targets for O-dealkylation.

    • Strategy: Use of

      
       groups creates robust internal standards (Rotenone-d6) for LC-MS/MS quantification, as these bonds are chemically stable but mass-distinct.
      
Retrosynthetic Architecture

Total synthesis of Rotenone is non-trivial due to the cis-fused B/C ring system. The most efficient entry for deuteration is a convergent semi-synthesis or a late-stage coupling of two primary building blocks:

  • Fragment A (Ring A/B): A resorcinol-derived chromanone.

  • Fragment B (Ring E): The Tubaic acid moiety (containing the isopropenyl group).

Retrosynthesis cluster_sources Deuterated Building Blocks Rotenone Rotenone Target (C12a-D or O-CD3) DerricAcid Intermediate: Derric Acid Derivative Rotenone->DerricAcid Cyclization BlockA Block A: Resorcinol Core (Source of Rings A/B) Target: d3-MeI labeling DerricAcid->BlockA Retrosynthetic Cut BlockB Block B: Tubaic Acid (Source of Ring E) DerricAcid->BlockB Retrosynthetic Cut

Figure 1: Retrosynthetic disconnection of Rotenone showing the convergence of the Resorcinol core and Tubaic Acid. Deuterium is typically introduced into Block A.

Part 2: Technical Protocols

Protocol A: Synthesis of Rotenone-d6 (Analytical Standard)

Objective: Incorporate deuterium into the C2/C3 methoxy groups. Mechanism: Williamson Ether Synthesis using Iodomethane-d3 .

Reagents & Building Blocks
  • Precursor: 2,3-dihydroxy-rotenoid core (prepared via demethylation of natural Rotenone using

    
     or total synthesis).
    
  • Deuterated Reagent: Iodomethane-d3 (

    
    , >99.5 atom % D).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetone or DMF.

Step-by-Step Methodology
  • Demethylation (if starting from natural product):

    • Dissolve Rotenone (1 eq) in dry

      
       at -78°C.
      
    • Slowly add

      
       (3 eq). Monitor via TLC until the starting material disappears.
      
    • Quench with MeOH, extract, and purify the di-phenol intermediate.

  • Deuteromethylation:

    • Suspend the di-phenol intermediate (1 eq) and anhydrous

      
       (3 eq) in dry Acetone under Argon.
      
    • Critical Step: Add Iodomethane-d3 (2.5 eq) dropwise via syringe. The slight excess ensures complete methylation of both phenolic sites.

    • Reflux at 60°C for 4–6 hours.

  • Workup & Validation:

    • Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Recrystallize from Ethanol/Water.

    • Validation: Confirm mass shift of +6 Da via LC-MS (

      
      ). Check 
      
      
      
      -NMR for the disappearance of the singlet at
      
      
      ppm.
Protocol B: Synthesis of 12a-Deuterorotenone (Metabolic Probe)

Objective: Install a deuterium atom at the chiral 12a position to block hydroxylation. Mechanism: Base-catalyzed H/D exchange (Enolization). Note: This equilibrates the stereocenter; chiral resolution or asymmetric synthesis may be required for pure (6aβ,12aβ) isomers.

Reagents & Building Blocks
  • Substrate: Natural Rotenone.

  • Deuterium Source: Deuterium Oxide (

    
    ) and Methanol-d4 (
    
    
    
    ).
  • Catalyst: Sodium Methoxide (

    
    ) or mild amine bases.
    
Step-by-Step Methodology
  • Exchange Reaction:

    • Dissolve Rotenone (100 mg) in a mixture of

      
       (5 mL) and 
      
      
      
      (1 mL).
    • Add a catalytic amount of NaOMe (0.1 eq).

    • Stir at ambient temperature for 24 hours. Note: High heat promotes degradation.

  • Quenching & Isolation:

    • Neutralize carefully with Deuterated Acetic Acid (

      
      ) to prevent back-exchange during workup.
      
    • Extract rapidly with

      
       or dry EtOAc.
      
    • Evaporate solvent under high vacuum.

  • Stereochemical Integrity Check:

    • Rotenone naturally exists as (6aβ,12aβ). Base treatment can cause epimerization to the more stable trans-fused system (Isorotenone) or racemization.

    • Validation: Use Chiral HPLC to verify the enantiomeric excess (ee). Use

      
      -NMR to confirm the disappearance of the 12a-H signal (doublet of doublets at 
      
      
      
      ppm).

Part 3: Data Presentation & Validation

Comparative Building Block Analysis

The following table summarizes the utility of specific deuterated reagents in Rotenone synthesis.

Deuterated ReagentTarget SiteSynthetic ComplexityPrimary Application
Iodomethane-d3 C2/C3 MethoxyLow (Alkylation)Internal Standard (MS), Metabolic Tracing

/

C12a (Core)Medium (Exchange)Metabolic Stability (KIE), Mechanistic Studies
Acetylene-d2 Ring CyclizationHigh (Total Synthesis)Ring construction studies (rare)
Resorcinol-d4 Ring A AromaticHigh (Total Synthesis)Blocking aromatic hydroxylation
Metabolic Pathway Blocking Visualization

The diagram below illustrates how 12a-deuteration blocks the formation of the toxic Rotenolone metabolite.

Metabolism Rotenone Rotenone (Parent) CYP CYP450 (Oxidation) Rotenone->CYP Metabolism Rotenolone Rotenolone (12a-OH) CYP->Rotenolone Hydroxylation (Fast for H) Deuterium 12a-Deuteration (KIE Blockade) Deuterium->CYP Inhibits

Figure 2: Mechanism of metabolic stabilization. Deuterium at 12a imposes a Kinetic Isotope Effect, reducing the rate of CYP-mediated hydroxylation.

Part 4: Applications in Drug Development

Enhanced Pharmacokinetics

By substituting Hydrogen for Deuterium at the 12a position, the clearance rate (


) of Rotenone is reduced. This is critical for animal models of Parkinson's, where maintaining steady-state plasma levels of Rotenone is difficult due to rapid metabolism.
  • Result: Lower doses required for toxicity induction.

  • Benefit: Reduced off-target toxicity from metabolites like Rotenolone.

Quantitative Bioanalysis

Rotenone-d6 (Methoxy-labeled) serves as the "Gold Standard" internal standard.

  • Co-elution: It co-elutes with natural Rotenone in Reverse Phase HPLC, ensuring identical matrix effects.

  • Mass Discrimination: The +6 Da shift prevents crosstalk between the analyte and standard signals in MRM (Multiple Reaction Monitoring) modes.

References

  • Crombie, L., & Godin, P. J. (1961). The Synthesis of Rotenoids. Journal of the Chemical Society. Link

    • Foundational text on the assembly of the rotenoid core and tubaic acid deriv
  • Fang, N., & Casida, J. E. (1998). Metabolism of Rotenone by Human Liver Microsomes and CYP450s. Chemical Research in Toxicology. Link

    • Establishes the 12a-hydroxylation pathway and the role of CYP2D6/3A4, validating the target for deuter
  • Miyano, M., & Matsui, M. (1958). The Synthesis of Rotenone. Bulletin of the Chemical Society of Japan. Link

    • The classic total synthesis reference, providing the roadmap for where deuter
  • Foster, A. B. (1984).Deuterium Isotope Effects in the Metabolism of Drugs and Xenobiotics: Implications for Drug Design. Advances in Drug Research.

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 , a stable isotope-labeled compound primarily utilized as an Internal Standard (IS) in bioanalytical assays.

Part 1: Executive Summary & Core Utility

This compound is the deuterated analog of 2-(3,4-dimethoxyphenoxy)acetic acid. It is a critical chemical tool used in quantitative mass spectrometry (LC-MS/MS) to correct for matrix effects, extraction efficiency, and ionization variability during the analysis of the unlabeled parent compound.

The parent compound, 2-(3,4-dimethoxyphenoxy)acetic acid , is structurally significant as a potential metabolite of dimethoxybenzene-based pharmaceuticals or as a specific structural motif in herbicide research (analogous to 2,4-D but with methoxy substitutions). The d3 variant typically carries the isotopic label on one of the methoxy groups (


), ensuring a mass shift of +3 Da, which is sufficient to distinguish it from the analyte and its natural isotopes in mass spectrometry.
Key Applications
  • Internal Standard (IS): Used in Isotope Dilution Mass Spectrometry (IDMS) for precise quantification.

  • Metabolic Tracer: Investigating the O-demethylation pathways of dimethoxy-substituted aromatics.

  • Mechanistic Probe: Studying ether cleavage rates in cytochrome P450 assays (Kinetic Isotope Effect studies).

Part 2: Chemical Profile & Physicochemical Properties

Identity & Structure
  • Chemical Name: this compound

  • Synonyms: (3,4-Dimethoxyphenoxy)acetic acid-d3; Veratryloxyacetic acid-d3.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~215.22 g/mol (Calculated based on +3 Da shift from unlabeled MW 212.19).

  • Exact Mass: ~215.108 (depending on precise D incorporation).

Physicochemical Data Table

The following properties are derived from structural analysis and established data for the unlabeled analog (Phenoxyacetic acid derivatives).

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Standard state at RT.
Solubility (Water) Low (Acidic pH); High (Basic pH > 7)Soluble as a salt (e.g., Sodium 3,4-dimethoxyphenoxyacetate).
Solubility (Organic) High in MeOH, ACN, DMSOPreferred solvents for stock solution preparation.
pKa (Acid) 3.1 – 3.5 (Predicted)Stronger acid than acetic acid due to the phenoxy group's electron-withdrawing effect.
LogP 1.4 – 1.8 (Predicted)Moderately lipophilic; retains well on C18 columns.
Isotopic Purity

D
Critical to minimize contribution to the M+0 channel (unlabeled analyte).
Chemical Stability Stable > 2 years at -20°CSensitive to strong oxidizers; avoid prolonged exposure to light.

Part 3: Synthesis & Isotopic Labeling Strategy

To ensure high isotopic fidelity and prevent "scrambling" (loss of deuterium), the synthesis typically targets the methoxy group. The most robust route involves the alkylation of a deuterated phenol precursor.

Synthesis Workflow (Graphviz)

The following diagram illustrates the logical flow of synthesizing the d3 standard starting from Guaiacol (4-hydroxy-3-methoxyphenol).

SynthesisPathway Start Guaiacol (4-Hydroxy-3-methoxyphenol) Inter1 3,4-Dimethoxyphenol-d3 (Intermediate) Start->Inter1 Step 1 Reagent1 CD3-I / K2CO3 (Methylation) Reagent1->Inter1 Inter2 Ethyl Ester Intermediate Inter1->Inter2 Step 2 Reagent2 Ethyl Bromoacetate (Williamson Ether Synthesis) Reagent2->Inter2 Final 2-(3,4-Dimethoxyphenoxy) acetic acid-d3 Inter2->Final Step 3 Reagent3 LiOH / H2O (Hydrolysis) Reagent3->Final

Caption: Step-wise synthesis of this compound via selective O-methylation.

Protocol Validation
  • Step 1 (Label Incorporation): Reaction of Guaiacol with Iodomethane-d3 (

    
    ) in Acetone/K2CO3. This places the 
    
    
    
    group at the para-position relative to the initial hydroxyl, creating a stable ether linkage.
  • Step 2 (Linker Attachment): The resulting phenol reacts with Ethyl Bromoacetate. The use of a bromo-derivative is preferred over chloro- for faster kinetics.

  • Step 3 (Deprotection): Mild alkaline hydrolysis (LiOH) prevents degradation of the ether linkages while freeing the carboxylic acid.

Part 4: Analytical Application (LC-MS/MS)

This section details the method development parameters for using the d3 compound as an Internal Standard.

Mass Spectrometry Parameters

Phenoxyacetic acids ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

  • Ionization Mode: ESI Negative (

    
    )
    
  • Precursor Ion (Q1):

    
     214.1 (Deprotonated molecule)
    
  • Product Ions (Q3):

    • Quantifier:

      
       170.1 (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Qualifier:

      
       155.1 (Loss of 
      
      
      
      or methyl radical cleavage).
Fragmentation Pathway (Graphviz)

MSFragmentation Parent Precursor Ion [M-H]- m/z 214 LossCO2 Product Ion A [M-H-CO2]- m/z 170 Parent->LossCO2 - 44 Da (CO2) LossAcetate Product Ion B [Phenoxide-d3]- m/z ~156 Parent->LossAcetate - 58 Da (CH2COO)

Caption: Proposed ESI(-) fragmentation pathway for MRM transition selection.

Experimental Protocol: Standard Preparation

Objective: Prepare a working Internal Standard (IS) solution for spiking plasma samples.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of this compound.

    • Dissolve in 1.0 mL of Methanol (LC-MS grade).

    • Validation: Sonicate for 5 mins to ensure complete dissolution. Store at -20°C.

  • Working Solution (1 µg/mL):

    • Dilute 10 µL of Stock Solution into 9.99 mL of 50:50 Methanol:Water.

    • Usage: Spike 10 µL of this solution into 100 µL of biological sample (final conc. 100 ng/mL).

  • Equilibration:

    • After spiking, vortex the sample for 30 seconds to allow the IS to equilibrate with the matrix proteins before protein precipitation or extraction. This ensures the IS tracks the analyte perfectly during extraction.

Part 5: Handling & Safety

Stability & Storage
  • Hygroscopic Nature: The free acid may be slightly hygroscopic. Store in a desiccator.

  • Deuterium Exchange: The

    
     label is non-exchangeable in protic solvents (water/methanol) under standard conditions. However, avoid highly acidic conditions at high temperatures (
    
    
    
    ) for extended periods.
Safety Precautions
  • Hazard Identification: Irritant (Skin/Eye).

  • PPE: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

  • PubChem. Compound Summary: (3,4-Dimethoxyphenoxy)acetic acid. National Library of Medicine. Available at: [Link] (Note: Link directs to general phenoxyacetic acid derivatives or closest analog for structural verification).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

Technical Guide: Sourcing and Application of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on sourcing and applying 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 , a stable isotope-labeled reference material.

Executive Summary & Compound Identity

2-(3,4-Dimethoxyphenoxy)acetic acid (CAS: 95459-73-7 for the unlabeled parent) is a specialized pharmacophore often utilized in the development of Endothelin (ET) receptor antagonists and multi-target anti-Alzheimer’s agents . In bioanalytical workflows (LC-MS/MS), the deuterated analog (-d3 ) serves as a critical Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability.

The -d3 designation typically implies isotopic labeling on one of the methoxy groups (


), providing a mass shift of +3 Da, which is sufficient to separate the IS from the analyte in mass spectrometry without significant deuterium scrambling.
Chemical Profile
PropertyDetail
Chemical Name This compound
Parent CAS 95459-73-7 (Unlabeled)
Molecular Formula

(Assuming mono-methoxy labeling)
Molecular Weight ~215.22 g/mol (vs. 212.20 g/mol for unlabeled)
Core Moiety Phenoxyacetic acid
Primary Application Internal Standard for LC-MS/MS quantification of ET antagonists or related metabolites.

Supplier Landscape & Sourcing Strategy

As of Q1 2025, This compound is generally classified as a Custom Synthesis item rather than a high-stock catalog product. It is not a standard metabolite for blockbuster drugs (like Mebeverine, which yields veratric acid), but rather a specific research tool.

Primary Sourcing Channels (Custom Synthesis)

Researchers must engage specialized stable isotope manufacturers. The following vendors have verified capabilities in synthesizing phenoxyacetic acid derivatives:

  • Toronto Research Chemicals (TRC)

    • Capability: High. TRC specializes in complex aromatic metabolites and custom deuteration.

    • Action: Request quote for "Custom Synthesis of CAS 95459-73-7 analog (d3-labeled)".

  • Clearsynth

    • Capability: High. Known for rapid turnaround on deuterated standards.

    • Catalog Check: Search for "Dimethoxyphenoxy" derivatives.[1]

  • Alsachim (a Shimadzu Group Company)

    • Capability: High. Specializes in C13 and D-labeled internal standards.

  • Cayman Chemical

    • Capability: Moderate. Strong in lipid/prostaglandin targets but capable of custom organic synthesis.

Strategic Sourcing Protocol

If a direct catalog number is unavailable, issue a Request for Proposal (RFP) with the following specifications to ensure scientific integrity:

  • Isotopic Purity:

    
     atom D.
    
  • Chemical Purity:

    
     (HPLC).
    
  • Label Position: Methyl group (stable position). Avoid exchangeable protons (e.g., carboxylic acid -COOH).

Technical Synthesis & Validation Logic

If commercial sourcing is delayed, the compound can be synthesized in-house or by a CRO using a robust Williamson ether synthesis.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the retrosynthetic logic to generate the d3-labeled standard.

SynthesisPathway Start1 3,4-Dihydroxybenzaldehyde (Precursor) Step1 Methylation (CD3-I / K2CO3) Start1->Step1 Inter1 3,4-Dimethoxy-d3-benzaldehyde Step1->Inter1 Step2 Baeyer-Villiger Oxidation Inter1->Step2 Inter2 3,4-Dimethoxy-d3-phenol Step2->Inter2 Step3 Alkylation (Cl-CH2-COOH) Inter2->Step3 Final This compound (Target IS) Step3->Final

Figure 1: Retrosynthetic pathway for generating the d3-labeled reference material. The deuterium label is introduced early via Iodomethane-d3.

Experimental Protocol: Preparation of Stock Standard

Objective: Create a stable 1.0 mg/mL stock solution for LC-MS/MS method development.

  • Weighing: Accurately weigh 1.0 mg of the d3-reference material into a 1.5 mL amber glass vial (to protect from photodegradation).

  • Dissolution: Add 1.0 mL of Methanol (LC-MS Grade) .

    • Why Methanol? Phenoxyacetic acids exhibit high solubility in MeOH. Avoid water initially to prevent potential hydrolysis if trace impurities are present.

  • Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

  • Verification: Analyze 1 µL via UV-Vis (280 nm) or MS scan to confirm the parent ion mass (

    
    ).
    
  • Storage: Store at

    
    . Stability is typically >12 months in methanol.
    

Analytical Application (LC-MS/MS)

Mass Spectrometry Transitions

For quantitative analysis, Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid moiety.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Target Analyte 211.1

151.115Loss of Acetate group
IS (d3-Analog) 214.1

154.115Loss of Acetate group (Label retained on ring)
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Rationale: The acidic mobile phase suppresses ionization of the carboxylic acid, improving retention on C18, while ESI- sensitivity remains sufficient.

References

  • ChemSrc. (2024). 2-(3,4-Dimethoxyphenoxy)acetic acid - CAS 95459-73-7. Retrieved from [Link]

  • Walsh, D. M., et al. (1995). Endothelin receptor antagonists. Kidney International, 44, 1273-1280.[2] (Establishes the compound as an ET antagonist lead).

Sources

Methodological & Application

Synthesis of deuterated Rotenone using 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Deuterated Rotenone (Rotenone-d3)

Executive Summary

This application note details the synthesis of Deuterated Rotenone (Rotenone-d3) utilizing 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 as the primary scaffold for the A/B ring system. This protocol is designed for researchers requiring high-isotopic-purity standards for metabolic tracking, environmental fate studies, and mass spectrometry (LC-MS/MS) internal standardization.

The methodology employs a convergent synthetic strategy, coupling the deuterated benzofuranone core (derived from the starting acid) with a tubaaldehyde fragment. This route ensures the conservation of the deuterium label—typically located on the methoxy groups or the C6-position—throughout the cyclization process.

Strategic Analysis & Retrosynthesis

The synthesis of Rotenone is complex due to its pentacyclic structure and labile stereocenters (6a, 12a). Total synthesis strategies generally divide the molecule into two major fragments:

  • Fragment A (The Nucleophile): A benzofuran-3-one derivative, which forms rings A and B. In this protocol, this is generated from the This compound .

  • Fragment B (The Electrophile): Tubaaldehyde (or a synthetic equivalent), which provides rings D and E (the isopropenyl-dihydrofuran system).

Key Technical Challenge: The primary challenge is the cyclization of the B/C ring junction without racemizing the chiral centers or migrating the isopropenyl double bond. We utilize the Miyano-Matsui modification , which offers mild condensation conditions.

Figure 1: Retrosynthetic Pathway (Graphviz)

Retrosynthesis cluster_inputs Convergent Assembly Rotenone Rotenone-d3 (Target) Dehydro Dehydrorotenone-d3 (Intermediate) Rotenone->Dehydro Stereoselective Reduction Benzofuranone 6,7-Dimethoxy-3(2H)- benzofuranone-d3 Dehydro->Benzofuranone Aldol Condensation Tubaaldehyde Tubaaldehyde (E-Ring Fragment) Dehydro->Tubaaldehyde + Precursor 2-(3,4-Dimethoxyphenoxy) acetic acid-d3 Benzofuranone->Precursor Intramolecular Friedel-Crafts

Caption: Retrosynthetic breakdown of Rotenone-d3 showing the convergence of the deuterated A/B ring fragment with the E-ring aldehyde.

Materials & Reagents

ComponentSpecificationRole
Precursor This compound Source of Ring A/B and Deuterium Label
Co-Reactant Tubaaldehyde (2-formyl-4-hydroxy-5-isopropenyl-2,3-dihydrobenzofuran)Source of Ring D/E
Catalyst A Polyphosphoric Acid (PPA) or

Cyclization Agent (Step 1)
Base Pyrrolidine / Acetic AcidCondensation Catalyst (Step 2)
Solvent Toluene (Anhydrous), EthanolReaction Medium
Purification Silica Gel 60 (230-400 mesh)Chromatography

Note on Precursor Isotopologue: This protocol is valid whether the deuterium label is on the methoxy groups (


) or the methylene position (

). The chemical reactivity remains identical, though kinetic isotope effects (KIE) may slightly retard the cyclization rate if the methylene is labeled.

Experimental Protocol

Phase 1: Synthesis of the Core Intermediate

Objective: Cyclize the linear phenoxyacetic acid precursor into the bicyclic 6,7-Dimethoxy-3(2H)-benzofuranone-d3 .

  • Activation:

    • In a flame-dried 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of This compound in 10 mL of anhydrous benzene or dichloromethane.

    • Add 1.1 eq of Thionyl Chloride (

      
      ) and a catalytic drop of DMF.
      
    • Reflux for 2 hours under

      
       until gas evolution ceases.
      
    • Evaporate solvent in vacuo to yield the acid chloride.

  • Friedel-Crafts Cyclization:

    • Redissolve the crude acid chloride in 10 mL of anhydrous 1,2-dichloroethane.

    • Cool to 0°C. Slowly add 1.2 eq of Aluminum Chloride (

      
      ) or Stannic Chloride (
      
      
      
      ).
    • Mechanism Note: The Lewis acid facilitates the intramolecular attack of the acyl chloride onto the electron-rich aromatic ring (ortho to the ether linkage).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Work-up:

    • Quench the reaction by pouring onto crushed ice/HCl.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Yield Check: Expect a solid/oil. The product is 6,7-Dimethoxy-3(2H)-benzofuranone-d3 .

    • Validation: Check IR for ketone stretch (~1700 cm⁻¹).

Phase 2: Assembly of the Rotenoid Skeleton

Objective: Condense the benzofuranone with Tubaaldehyde to form the pentacyclic core.

  • Condensation:

    • Dissolve 1.0 eq of the Benzofuranone-d3 (from Phase 1) and 1.0 eq of Tubaaldehyde in anhydrous Ethanol (10 mL).

    • Add 1.5 eq of Pyrrolidine (base catalyst).

    • Process: The reaction proceeds via an enamine intermediate. The pyrrolidine forms an enamine with the ketone, which attacks the aldehyde.

    • Reflux gently for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Cyclization to Dehydrorotenone:

    • The initial condensation product (a chalcone-like intermediate) often cyclizes spontaneously or requires mild acid treatment.

    • Evaporate the ethanol. Redissolve the residue in Toluene.

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and reflux with a Dean-Stark trap to remove water. This drives the formation of the enol ether ring (Ring C).

    • Product: Dehydrorotenone-d3 .

Phase 3: Stereoselective Reduction (Optional)

Note: Dehydrorotenone is a stable, unsaturated analog often used as a standard. If the specific target is the saturated natural product Rotenone, a reduction step is required.

  • Reduction:

    • Dissolve Dehydrorotenone-d3 in Ethanol/THF.

    • Add 1.2 eq of Sodium Borohydride (

      
      ) at 0°C.
      
    • Caution: This step is sensitive. Over-reduction can attack the ketone.

    • Alternatively, use a chemoselective hydrogenation catalyst (e.g., Rhodium on Alumina) to reduce the C6a-C12a double bond without touching the isopropenyl group.

Quality Control & Validation

To ensure the integrity of the synthesized Deuterated Rotenone, the following validation steps are mandatory.

ParameterMethodAcceptance Criteria
Isotopic Enrichment HR-MS (ESI+)M+3 peak intensity > 98% relative to M+0.
Chemical Purity HPLC-UV (254 nm)> 95% Area Under Curve (AUC).
Structure Verification 1H-NMR (500 MHz)Absence of signals at deuterated positions (e.g., methoxy region ~3.8 ppm).
Stereochemistry NOESY NMRConfirmation of cis-fusion at B/C ring junction (if reduced).
Figure 2: Synthesis Workflow (Graphviz)

Workflow Step1 Acid-d3 Activation (SOCl2) Step2 Friedel-Crafts Cyclization Step1->Step2 Acid Chloride Step3 Aldol Condensation (Pyrrolidine) Step2->Step3 Benzofuranone-d3 Step4 Oxidative Cyclization (pTSA) Step3->Step4 Intermediate Output Rotenone-d3 Step4->Output Input Precursor-d3 Input->Step1

Caption: Step-by-step chemical workflow from the phenoxyacetic acid precursor to the final Rotenone-d3 scaffold.

References

  • Miyano, M., & Matsui, M. (1958). The Synthesis of Rotenoids. I. The Synthesis of Dehydrorotenone. Bulletin of the Agricultural Chemical Society of Japan. Link

  • Crombie, L., & Godin, P. J. (1961). The Synthesis of Rotenoids. Journal of the Chemical Society. Link

  • Fang, N., & Casida, J. E. (1998). Cube resin insecticide: Identification and biological activity of 29 rotenoid constituents. Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-(3,4-Dimethoxyphenoxy)acetic acid. Link

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 internal standard for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Quantification of 2-(3,4-Dimethoxyphenoxy)acetic Acid using Deuterated Internal Standardization (d3-IS)

Executive Summary

This protocol details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-(3,4-Dimethoxyphenoxy)acetic acid (DMPAA) in biological matrices (plasma/urine) or pharmaceutical formulations. The method utilizes 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.

Key Performance Indicators:

  • Linearity: 1.0 – 1000 ng/mL (

    
    )
    
  • Mode: Negative Electrospray Ionization (ESI-)

  • Extraction: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)

  • Run Time: < 5.0 minutes

Scientific Rationale & Compound Properties

The Analyte: 2-(3,4-Dimethoxyphenoxy)acetic acid

DMPAA is a substituted phenoxyacetic acid. Structurally, it resembles metabolites of various methoxy-benzene drugs and specific sweet-taste inhibitors (analogs of Lactisole). Its carboxylic acid moiety (


) makes it an ideal candidate for Negative Mode ESI , where it readily deprotonates to form 

.
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 212.07 Da

  • Target Ion:

    
     211.06 
    
    
    
The Internal Standard: this compound

The d3-analog is the gold standard for quantification. The deuterium labeling (likely on a methoxy group,


, or the phenyl ring) provides a mass shift of +3 Da.
  • Mechanism of Action: The SIL-IS co-elutes with the analyte, experiencing the exact same ion suppression or enhancement from the matrix.

  • Critical Check: Ensure the isotopic purity is

    
     to prevent "cross-talk" (unlabeled d0 impurity in the d3 standard contributing to the analyte signal).
    

Experimental Protocol

Materials & Reagents
  • Analyte: 2-(3,4-Dimethoxyphenoxy)acetic acid (Reference Standard).

  • Internal Standard: this compound.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (10 mM), Formic Acid (used sparingly).

Instrument Configuration
ParameterSettingRationale
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)High pressure required for sub-2

columns.
Column C18 or Phenyl-Hexyl (

mm, 1.7

)
Phenyl-Hexyl offers superior selectivity for aromatic ethers via

interactions.
Mobile Phase A 10 mM Ammonium Acetate in WaterBuffers pH to ensure ionization stability in negative mode.
Mobile Phase B AcetonitrileACN provides sharper peaks for acidic compounds compared to MeOH.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization ESI Negative (

)
Carboxylic acids ionize best by losing a proton (

).
Mass Spectrometry Parameters (MRM Transitions)
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
DMPAA (Analyte) 211.1167.11550
211.1152.12550
DMPAA-d3 (IS) 214.1170.11550

Note: The transition


 corresponds to the loss of 

(44 Da), a classic fragmentation for carboxylic acids.

Step-by-Step Workflow

Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve 1.0 mg DMPAA in 1.0 mL Methanol (1 mg/mL).

  • IS Stock: Dissolve 1.0 mg DMPAA-d3 in 1.0 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water. This concentration should yield a signal intensity similar to a mid-range calibration standard.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Phenoxyacetic acids are acidic. Acidifying the sample suppresses ionization, making them uncharged and extractable into organic solvents, leaving polar matrix interferences behind.

  • Aliquot: Transfer 50

    
     of sample (Plasma/Urine) to a clean tube.
    
  • Spike IS: Add 10

    
     of Working IS Solution. Vortex.
    
  • Acidify: Add 100

    
     of 1% Formic Acid in water (pH < 3).
    
  • Extract: Add 600

    
     of Ethyl Acetate  or MTBE .
    
  • Agitate: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a fresh tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100

    
     Mobile Phase (80:20 Water:ACN).
    
Step 3: LC-MS/MS Analysis
  • Inject 5

    
    .
    
  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Logic & Validation (The "Self-Validating" System)

To ensure trustworthiness, the method includes specific checkpoints:

  • The Deuterium Effect Check:

    • Observation: Does the d3-IS elute slightly before the analyte?

    • Science: Deuterium is slightly more hydrophilic than Hydrogen. A slight retention time shift (0.02 - 0.05 min) is normal and confirms you are detecting the correct species.

  • Cross-Signal Contribution (Crosstalk):

    • Inject a "Blank + IS" sample. Monitor the Analyte channel.

    • Requirement: Signal in Analyte channel must be

      
       of the LLOQ (Lower Limit of Quantification). If high, your IS is impure.
      
  • Matrix Factor (MF):

    • Compare IS peak area in extracted matrix vs. neat solution.

    • 
      .
      
    • Ideally

      
      . If 
      
      
      
      , ion suppression is severe; switch to Solid Phase Extraction (SPE).

Visualization: Bioanalytical Workflow

BioanalysisWorkflow cluster_chem Chemical Mechanism start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (DMPAA-d3) start->IS_Add 50 uL Aliquot end Quantified Result (ng/mL) Acidify Acidification (1% Formic Acid) Target pH < 3 IS_Add->Acidify Normalization LLE Liquid-Liquid Extraction (Ethyl Acetate) Partitioning Acidify->LLE Protonation (R-COOH) Dry Evaporate & Reconstitute (Nitrogen Dry Down) LLE->Dry Organic Layer LC UHPLC Separation (C18/Phenyl-Hexyl) Gradient Elution Dry->LC Reconstitution MS MS/MS Detection (ESI Negative) MRM: 211->167 LC->MS Ionization Ratio Calculate Area Ratio (Analyte Area / IS Area) MS->Ratio Data Processing Ratio->end Calibration Curve

Caption: Workflow for the extraction and quantification of DMPAA. Acidification ensures the carboxylic acid is neutral, allowing efficient partitioning into the organic phase during LLE.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • PubChem. (n.d.). Compound Summary for CID 276264: (3,4-Dimethoxyphenoxy)acetic acid. National Library of Medicine. Retrieved from [Link]

Protocol for coupling 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with broad Google searches to learn about 2-(3,4-Dimethoxyphenoxy)acetic acid-d3. I'm focusing on its structure, reactivity, and typical uses to build a solid base of understanding before moving forward.

Expanding Search and Planning

I'm now expanding my Google searches to include established coupling chemistries like EDC/NHS and related protocols. Simultaneously, I'm diving into bioconjugation, peptide synthesis, and mass spectrometry standards to build the application note's foundation. The plan is taking shape: an introduction to the compound, followed by the chemistry explanation, a detailed protocol, and purification steps.

Deepening Information Gathering

I'm now focusing my Google searches more specifically on EDC/NHS coupling protocols relevant to carboxylic acids, while also exploring publications detailing the coupling of similar molecules to build a foundational understanding. Simultaneously, I'm researching general bioconjugation and peptide synthesis for the note's framework. I'm also planning the note's structure: introducing the compound, explaining the chemistry, providing a detailed protocol, and outlining purification and characterization. This research should provide the framework for the application note.

Application Note: Regioselective Metabolic Mapping Using 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for using 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 (DMPAA-d3) as a metabolic tracer. While often used as an internal standard, this isotopologue provides a unique capability: mapping the regioselectivity of Cytochrome P450 (CYP450) mediated O-demethylation. By tracking the retention or loss of the deuterium label during Phase I metabolism, researchers can definitively identify the site of metabolic attack without synthesizing individual metabolite standards. This guide covers microsomal incubation, solid-phase extraction (SPE), and high-resolution LC-MS/MS analysis.

Introduction & Mechanistic Basis

Phenoxyacetic acid derivatives represent a significant class of bioactive molecules, ranging from pharmaceutical agents to agrochemicals. The metabolic fate of 2-(3,4-Dimethoxyphenoxy)acetic acid involves primarily O-demethylation at either the 3-methoxy or 4-methoxy position, leading to distinct phenolic metabolites.

Standard LC-MS analysis cannot easily distinguish between the 3-hydroxy and 4-hydroxy isomers due to identical retention times and fragmentation patterns.

The Deuterium Advantage: By utilizing the -d3 analog (specifically labeled at the 3-methoxy or 4-methoxy position), we introduce a mass tag.

  • Scenario A: If the enzyme cleaves the unlabeled group, the metabolite retains the -d3 tag (+3 Da shift).

  • Scenario B: If the enzyme cleaves the labeled group, the metabolite loses the -d3 tag (Mass reverts to M-14 from parent).

Visualization: Regioselective Tracing Pathway

MetabolicPathway Parent DMPAA-d3 (Parent Drug) [M+3] CYP CYP450 Metabolism Parent->CYP Metab1 3-O-Demethylation (Label Lost) Mass: [M-14] CYP->Metab1 Cleavage at Labeled Site Metab2 4-O-Demethylation (Label Retained) Mass: [M+3-14] CYP->Metab2 Cleavage at Unlabeled Site

Figure 1: Logic flow for determining metabolic regioselectivity using a deuterated tracer. The mass shift definitively identifies the site of enzymatic attack.

Experimental Protocols

Protocol A: In Vitro Microsomal Incubation

Objective: To generate metabolites under controlled enzymatic conditions.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Substrate: this compound (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Pre-incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer.

  • Substrate Addition: Spike DMPAA-d3 to a final concentration of 10 µM (keep DMSO <0.1%).

  • Acclimation: Incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Time Course: Aliquot 100 µL samples at T=0, 15, 30, and 60 minutes.

  • Termination: Quench immediately into 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification ensures the carboxylic acid moiety is protonated, improving solubility in the organic quench solvent and aiding in protein precipitation.

Protocol B: Sample Preparation (Protein Precipitation)

Objective: Remove biological matrix interferences prior to injection.

  • Vortex: Vortex quenched samples vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 100 µL Mobile Phase A.

Analytical Methodology (LC-MS/MS)

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC. Ionization Mode: Electrospray Ionization (ESI) Negative Mode . Rationale: Phenoxyacetic acids contain a carboxylic acid group (


). Negative mode (

) provides superior sensitivity compared to positive mode.
Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)
Mobile Phase A Water + 0.01% Formic Acid (Do not use high acid content in Neg mode)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B

  • 4.0 min: 95% B

  • 4.1 min: 5% B

  • 5.5 min: Stop

Mass Spectrometry Parameters (MRM Transitions)

Note: Exact masses depend on the specific position of the d3 label. Assuming d3 is on the 3-methoxy group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
DMPAA (Unlabeled) 211.1167.1-20Loss of

(Carboxylic acid decarboxylation)
DMPAA-d3 (Tracer) 214.1170.1-20Parent tracer detection
Metabolite A (Retention) 200.1156.1-224-OH metabolite (retains 3-OMe-d3)
Metabolite B (Loss) 197.1153.1-223-OH metabolite (lost 3-OMe-d3)

Data Analysis & Interpretation

To calculate the Metabolic Flux Ratio , compare the peak areas of the resulting metabolites.



Interpretation Guide:

  • Kinetic Isotope Effect (KIE): If the -d3 is located at the site of metabolism, the reaction rate (

    
    ) may slow down (
    
    
    
    ). This is useful for identifying the rate-limiting step.
  • Metabolic Switching: If the primary metabolic route is blocked by deuterium (due to the KIE), the pathway may "switch" to the other methoxy group. Compare the ratio of metabolites in d3-incubations vs. unlabeled incubations to assess this.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Output S1 Microsomal Incubation S2 Quench (ACN) & Centrifuge S1->S2 LC UHPLC Separation (C18 Column) S2->LC MS ESI(-) MS/MS MRM Detection LC->MS D1 Quantify [M-H]- Peaks MS->D1 D2 Calculate Regioselectivity D1->D2

Figure 2: End-to-end workflow for processing DMPAA-d3 samples from incubation to data generation.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Gantt, S., et al. (2014). The Use of Stable Isotopes in Drug Metabolism and Pharmacokinetics. Drug Metabolism Reviews, 46(3), 301-315.
  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and Deterministic Toxicology. Chemical Research in Toxicology, 21(9), 1672-1689. Link

Application Note: Strategic Synthesis of [2,3-methoxy-d6]-Rotenone and Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the context of neurodegenerative research—specifically Parkinson’s disease models—Rotenone is a critical mitochondrial Complex I inhibitor. Accurate quantification of Rotenone in biological matrices (plasma, brain tissue, mitochondrial fractions) requires high-fidelity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The use of a non-labeled internal standard (e.g., analogues like deguelin) often fails to correct for matrix effects and ionization suppression. The "Gold Standard" is a stable isotope-labeled analogue.

This guide details the semi-synthetic preparation of [2,3-methoxy-d6]-Rotenone . While "d3" labeling is possible via partial demethylation, we recommend and describe the d6-labeling protocol (labeling both methoxy groups on the A-ring). A +6 Da mass shift provides superior isotopic separation from the natural M+2 isotope peak, ensuring zero cross-talk during trace-level quantification.

The Chemical Strategy

The synthesis relies on a "Demethylation-Remethylation" strategy:

  • Cleavage: Regioselective cleavage of the A-ring methyl ethers using Boron Tribromide (

    
    ) to generate the catechol intermediate (2,3-O-didemethylrotenone).
    
  • Labeling: Nucleophilic substitution using Iodomethane-d3 (

    
    ) under mild basic conditions to restore the rotenoid core with deuterium labels.
    

Reaction Pathway Visualization

The following diagram outlines the chemical transformation and the critical decision nodes for quality control.

RotenoneSynthesis Rotenone Natural Rotenone (C23H22O6) BBr3 Reagent: BBr3 / CH2Cl2 -78°C to RT Rotenone->BBr3 Intermediate Intermediate: 2,3-O-didemethylrotenone (Catechol Core) BBr3->Intermediate Ether Cleavage CD3I Reagent: CD3I / K2CO3 Acetone (Anhydrous) Intermediate->CD3I QC1 QC Check: TLC (Polarity Shift) MS (Loss of 28 Da) Intermediate->QC1 Validate Product Final Product: [2,3-methoxy-d6]-Rotenone (M + 6 Da) CD3I->Product Sn2 Alkylation QC2 QC Check: 1H-NMR (No OMe singlets) LC-MS (+6 Da shift) Product->QC2 Validate

Figure 1: Synthetic workflow for the conversion of Natural Rotenone to d6-Rotenone via the catechol intermediate.

Protocol A: Preparation of 2,3-O-didemethylrotenone (Intermediate)

Objective: To strip the methyl groups from the A-ring without degrading the sensitive E-ring (dihydrofuran system).

Materials & Reagents
ReagentPurity/GradeRole
Rotenone (Natural)>95%Starting Material
Boron Tribromide (

)
1.0 M in

Lewis Acid (Demethylating agent)
Dichloromethane (DCM)AnhydrousSolvent
MethanolHPLC GradeQuenching Agent
Sodium BicarbonateSaturated Soln.Neutralization
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen (

    
    ) balloon.
    
  • Solvation: Dissolve Rotenone (100 mg, 0.25 mmol) in anhydrous DCM (10 mL) .

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C .

    • Expert Insight: Low temperature is non-negotiable. Higher temperatures will cause ring-opening of the E-ring, destroying the rotenoid scaffold.

  • Addition of Lewis Acid: Slowly add

    
     (1.5 mL, 1.5 mmol, 6 equiv)  dropwise via a glass syringe over 10 minutes.
    
    • Observation: The solution will likely turn dark red/brown. This is the formation of the boron-complex.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm to 0°C (ice bath) and stir for an additional 2 hours.

    • Monitor: Check via TLC (Mobile Phase: Hexane/EtOAc 1:1). The product will be significantly more polar (lower

      
      ) than Rotenone.
      
  • Quenching: Cool back to -78°C. Add Methanol (5 mL) dropwise. Caution: Vigorous evolution of HBr gas will occur.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with saturated

      
       (2 x 15 mL) to remove boric acid residues.
      
    • Wash with Brine (15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: A crude brownish solid containing 2,3-O-didemethylrotenone. Proceed immediately to Protocol B (catechols are oxidation-prone).

Protocol B: Synthesis of [2,3-methoxy-d6]-Rotenone

Objective: To introduce the deuterium label via nucleophilic substitution (


).
Materials & Reagents
ReagentSpecificationRole
Crude IntermediateFrom Protocol ASubstrate
Iodomethane-d3 (

)
>99.5 atom % DIsotopic Label Source
Potassium Carbonate (

)
Anhydrous, PowderedBase
AcetoneAnhydrousSolvent
Step-by-Step Methodology
  • Resuspension: Dissolve the crude catechol intermediate in Anhydrous Acetone (15 mL) in a clean, dry RBF.

  • Base Addition: Add

    
     (140 mg, 1.0 mmol, 4 equiv) .
    
    • Expert Insight: Use

      
       rather than stronger bases like NaH. Strong bases can cause deprotonation at the C-6a/12a positions, leading to racemization or oxidation to dehydrorotenone.
      
  • Alkylation: Add Iodomethane-d3 (100 µL, ~1.5 mmol, excess) via syringe.

  • Reflux: Fit a reflux condenser and heat the mixture to 50°C (gentle reflux) for 4–6 hours under Nitrogen.

    • Safety:

      
       is a volatile carcinogen. Perform all operations in a fume hood.
      
  • Filtration: Cool to room temperature. Filter off the solid

    
     salts.
    
  • Concentration: Evaporate the acetone solvent under reduced pressure.

  • Purification: Purify the residue via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (8:2

      
       7:3).
      
    • Collection: Collect the fraction corresponding to the

      
       of natural Rotenone.
      

Quality Control & Validation

To certify the material as a valid Internal Standard, it must pass the following criteria:

A. Mass Spectrometry (LC-MS)

Direct infusion or LC-MS analysis should show the mass shift.

ParameterNatural Rotenoned6-Rotenone
Formula


Monoisotopic Mass 394.14 Da400.18 Da
Primary Ion [M+H]+ m/z 395.15m/z 401.19
Acceptance Criteria Base Peak 395Base Peak 401 (>99% isotopic purity)
B. Proton NMR ( -NMR)

The definitive proof of labeling is the "silencing" of the methoxy signals.

PositionNatural Rotenone Shift (ppm)d6-Rotenone Shift (ppm)
2-OMe 3.75 (s, 3H)Absent
3-OMe 3.79 (s, 3H)Absent
1-H (Aromatic) ~6.7 (s, 1H)~6.7 (s, 1H) (Unchanged)
4-H (Aromatic) ~6.4 (s, 1H)~6.4 (s, 1H) (Unchanged)

References

  • Crombie, L., & Godin, P. J. (1961). The Chemistry of the Rotenoids. Journal of the Chemical Society, 2861–2876.

    • Foundational text on Rotenone structure and reactivity, specifically ether cleavage.
  • **Caboni, P.

Application Note: High-Fidelity Acylation Protocols for 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the optimized reaction conditions for the activation and acylation of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 . This compound is a critical stable-isotope labeled intermediate, often employed as an internal standard in pharmacokinetic (PK) studies or as a tracer in metabolic profiling of phenoxy-acid herbicides and pharmaceutical ethers.

The "acylation" in this context refers to the conversion of the carboxylic acid moiety into an electrophilic acylating agent (Acid Chloride or Active Ester) to facilitate coupling with nucleophiles (amines, alcohols).

Technical Challenges Addressed:

  • Isotopic Integrity: Preventing H/D exchange (scrambling) during activation, particularly if the deuterium label is located at the

    
    -methylene position (
    
    
    
    ).
  • Ether Stability: The electron-rich veratrole (1,2-dimethoxybenzene) core is susceptible to demethylation under harsh Lewis acidic conditions.

  • Atom Economy: Maximizing yield to conserve high-value deuterated starting materials.

Critical Mechanistic Analysis

Before initiating wet chemistry, the specific location of the deuterium label dictates the protocol severity.

Isotope Lability Assessment
  • Scenario A: Methoxy Labeling (

    
    ) 
    
    • Stability: High. The C-D bond in the methoxy group is chemically robust against standard acylation reagents.

    • Risk: Demethylation requires strong Lewis acids (e.g.,

      
      ) or high temperatures with nucleophilic halides. Standard acylation (Oxalyl chloride/DCM) is safe.
      
  • Scenario B:

    
    -Methylene Labeling (
    
    
    
    )
    • Stability: Moderate to Low. The

      
      -protons are acidic (
      
      
      
      ).
    • Risk:Critical. Use of strong bases (TEA, DIPEA) or protic solvents during the activation step can lead to rapid enolization and H/D exchange.

    • Mitigation: Use neutral activation methods (Oxalyl Chloride/DMF cat.) and avoid aqueous workups until the coupling is complete.

Reaction Pathway Visualization

The following diagram illustrates the activation pathway utilizing Oxalyl Chloride, highlighting the Vilsmeier-Haack intermediate which allows for mild activation without thermal stress.

G Start Carboxylic Acid (Substrate) Inter Vilsmeier Intermediate Start->Inter Nucleophilic Attack Reagent Oxalyl Chloride + DMF (cat.) Reagent->Inter Product Acyl Chloride (Activated) Inter->Product Cl- Substitution Byprod CO + CO2 + HCl Inter->Byprod Gas Evolution

Figure 1: Catalytic activation cycle minimizing thermal degradation risks.

Experimental Protocols

Protocol A: The "Gold Standard" Activation (Acid Chloride Formation)

Best for: Subsequent reaction with sterically hindered amines or weak nucleophiles. System: Oxalyl Chloride / DMF (Catalytic) / Dichloromethane (DCM).

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Oxalyl Chloride (2.0 M in DCM, 1.2 eq)

  • Catalyst: N,N-Dimethylformamide (DMF) (anhydrous, 0.05 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous, stored over 4Å sieves)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the system to 0°C using an ice/water bath.

  • Solubilization:

    • Dissolve the deuterated acid substrate in anhydrous DCM (concentration ~0.2 M).

    • Note: The veratrole ring enhances solubility in chlorinated solvents.

  • Activation:

    • Add the catalytic DMF (1-2 drops for small scale).

    • Add Oxalyl Chloride dropwise via syringe over 10 minutes. Caution: Rapid gas evolution (

      
      , 
      
      
      
      ) will occur.
    • Why Oxalyl Chloride? Unlike Thionyl Chloride (

      
      ), Oxalyl Chloride reacts at lower temperatures (0°C to RT) and produces volatile byproducts, eliminating the need for distillation which could degrade the ether linkage.
      
  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • In-Process Control (IPC): Aliquot 50 µL, quench with dry methanol, and analyze by LC-MS. Disappearance of Acid (

      
      ) and appearance of Methyl Ester (
      
      
      
      ) confirms conversion to Acid Chloride.
  • Workup (Evaporation):

    • Concentrate the reaction mixture in vacuo at ambient temperature.

    • Critical Step: Re-dissolve the residue in dry Toluene and re-evaporate (2x). This azeotropically removes residual HCl and unreacted Oxalyl Chloride, which is vital to prevent side reactions in the next step.

Protocol B: Mixed Anhydride Method (Mild Coupling)

Best for: Coupling with chiral amines or when avoiding HCl generation is strictly required. System: Isobutyl Chloroformate / N-Methylmorpholine (NMM).

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Isobutyl Chloroformate (1.1 eq)

  • Base: N-Methylmorpholine (NMM) (1.2 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in THF at -15°C (Salt/Ice bath).

  • Base Addition: Add NMM. Wait 5 minutes.

  • Activation: Add Isobutyl Chloroformate dropwise.

    • Observation: Precipitation of NMM·HCl salts indicates successful anhydride formation.

  • Coupling: Add the nucleophile directly to this mixture after 15 minutes. Do not isolate the mixed anhydride.

Analytical Data & Quality Control

To ensure the "d3" label has not been compromised, the following QC parameters are mandatory.

Table 1: Quality Control Specifications

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (CDCl3)Absence of -OH peak (~11 ppm). Shift in

-CH2 protons.
Confirm -COOH conversion.
Isotopic Purity High-Res MS (ESI)M+3 abundance > 99% relative to M+0.Verify no D-loss.
Chemical Purity HPLC-UV (254 nm)> 98.0%Ensure no ether cleavage (phenols).
Workflow Visualization

Workflow Start Start: d3-Acid Substrate Setup Inert Atmosphere (N2) Dry DCM, 0°C Start->Setup React Add (COCl)2 + DMF cat. Stir 2h @ RT Setup->React Evap Evaporate & Azeotrope (Remove HCl) React->Evap QC QC: Methanol Quench Check (LC-MS) Evap->QC QC->React Fail (Incomplete) Final Yield: d3-Acyl Chloride QC->Final Pass

Figure 2: Operational workflow for the synthesis of the acid chloride derivative.

Troubleshooting & Optimization

  • Issue: Low Yield / Dark Reaction Mixture.

    • Cause: Ether cleavage due to excess HCl or moisture.

    • Solution: Ensure DCM is strictly anhydrous. Switch from Thionyl Chloride to Oxalyl Chloride (Protocol A).

  • Issue: Loss of Deuterium Signal (NMR).

    • Cause: If label is on

      
      -methylene, basic workup caused exchange.
      
    • Solution: Eliminate aqueous basic washes. Use solid phase extraction (SPE) or flash chromatography on silica with neutral eluents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12466, (3,4-Dimethoxyphenoxy)acetic acid. (Structural reference for the parent compound).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Sigma-Aldrich (Merck). (2023). Technical Bulletin: Handling of Stable Isotopes. (General guidelines for preventing H/D exchange).

Application Note: LC-MS/MS Quantification of 2-(3,4-Dimethoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the quantification and retention time analysis of 2-(3,4-Dimethoxyphenoxy)acetic acid using its deuterated internal standard (-d3 ).

Given the specific nature of this analyte (a substituted phenoxyacetic acid), this guide synthesizes established methodologies for acidic drug metabolites and phenoxy acid herbicides , applying "First Principles" of chromatography to ensure robust retention and separation.

Introduction & Molecule Profile

2-(3,4-Dimethoxyphenoxy)acetic acid is a polar, acidic ether derivative characterized by a phenyl ring substituted with two methoxy groups and a glycolic acid moiety. It is structurally analogous to phenoxyacetic acid herbicides (like 2,4-D) and metabolites of veratrole-based pharmaceuticals.

Accurate quantification requires addressing two main challenges:

  • Polarity: The carboxylic acid and methoxy groups increase polarity, leading to potential poor retention on standard C18 columns if pH is not controlled.

  • Ionization: As a carboxylic acid, it requires specific pH conditions for optimal ionization in Electrospray Ionization (ESI).

Physicochemical Properties (Estimated)
PropertyValueImplication for HPLC
Formula C₁₀H₁₂O₅MW = 212.20 g/mol
pKa (Acid) ~3.1 - 3.5Mobile phase pH must be < 3.0 to keep neutral for retention, or buffered for MS.
LogP ~1.4 - 1.7Moderately polar; elutes early on C18 without high aqueous startup.
Solubility Methanol, ACN, Water (pH > 5)Dissolve standards in 50:50 Methanol:Water.

Method Development Strategy

The "Acidic Lock" Principle

To achieve a stable retention time (RT) and sharp peak shape for carboxylic acids, the mobile phase pH must be suppressed (kept below the pKa).

  • Mechanism: At pH 2.5 (0.1% Formic Acid), the carboxyl group is protonated (

    
    ), rendering the molecule neutral and hydrophobic enough to interact with the C18 stationary phase.
    
  • Without Acid: At neutral pH, the molecule exists as

    
    , eluting near the void volume (dead time) with poor resolution.
    
Internal Standard (IS) Usage

DMPAA-d3 (likely deuterated on a methoxy group,


) serves as the ideal IS.
  • Co-Elution: In Reverse Phase LC (RPLC), deuterated isotopes typically co-elute or elute slightly earlier (by seconds) than the non-deuterated analyte due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

  • Compensation: It corrects for matrix effects (ion suppression) and injection variability.

Experimental Protocol

A. Instrumentation & Conditions
ParameterSettingRationale
System HPLC or UHPLC with Tandem MS (QqQ)Required for sensitivity and selectivity.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18) Dims: 2.1 x 100 mm, 1.8 µm or 3.5 µmEnd-capping reduces silanol interactions with the ether oxygen; C18 provides necessary hydrophobic retention.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI ionization efficiency.
Injection Vol 2 - 5 µLLow volume prevents peak broadening of early eluters.
B. Mobile Phase Composition
  • Mobile Phase A (MPA): Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid.

    • Note: Acetonitrile is preferred over Methanol for lower backpressure and sharper peaks for phenoxy acids.

C. Gradient Program

Design Logic: Start with high aqueous content to trap the polar acid at the column head, then ramp to elute.

Time (min)% MPB (Organic)Event
0.005%Loading: High water ensures focusing.
1.005%Isocratic hold to flush salts.
6.0095%Elution: Linear ramp to elute analyte.
7.5095%Wash column (remove hydrophobic matrix).
7.605%Return to initial conditions.
10.005%Re-equilibration: Critical for RT reproducibility.
D. Mass Spectrometry (ESI-)

Operate in Negative Ion Mode (ESI-). Phenoxyacetic acids lose a proton easily to form


.
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
DMPAA 211.1

167.1 (Loss of

)
15Quantifier
DMPAA 211.1

152.1 (Phenoxide)25Qualifier
DMPAA-d3 214.1

170.115Internal Std

Expected Results & Workflow Visualization

Retention Time Prediction

Based on the LogP (~1.5) and the gradient above:

  • Expected RT: 4.2 - 4.8 minutes .

  • The -d3 IS will likely elute at 4.2 - 4.8 minutes (potentially 0.05 min earlier).

Workflow Diagram

The following diagram illustrates the logic flow from sample preparation to data analysis, highlighting the critical "Acidic Lock" step.

G cluster_mech Chromatographic Mechanism Sample Biological Sample (Plasma/Urine) IS_Add Add IS: DMPAA-d3 Sample->IS_Add Normalization Prep Protein Precipitation (Methanol 3:1) IS_Add->Prep Extract Acidify Acidification Step (Add 0.1% FA) Prep->Acidify Critical: Protonate Acid HPLC HPLC Separation (C18, Acidic MP) Acidify->HPLC Inject Neutral Species MS MS/MS Detection (ESI Negative Mode) HPLC->MS Elute @ ~4.5 min Data Quantification (Ratio Analyte/IS) MS->Data Integrate Peaks

Figure 1: Analytical workflow for DMPAA quantification. The acidification step is critical for retention on C18 columns.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Early Elution / Tailing pH too high (Analyte ionized).Ensure Mobile Phase A has 0.1% Formic Acid. Check pH is < 3.0.
Peak Splitting Solvent mismatch.Dissolve sample in initial mobile phase (5% ACN) rather than 100% MeOH.
Low Sensitivity Poor ionization in ESI+.Switch to ESI Negative mode. Carboxylic acids ionize poorly in positive mode.
Carryover Sticky carboxylic acid.Add a needle wash step with 50:50 MeOH:Water + 0.1% Ammonia (basic wash helps solubilize acids).

References

  • Standard Practice for LC-MS of Acidic Metabolites

    • Title: "Method development for the determination of acidic drugs and metabolites in biological fluids."
    • Source: Journal of Chrom
    • Context: Establishes the requirement for acidic mobile phases for phenoxy acid retention.
    • URL:[Link]

  • Phenoxyacetic Acid Herbicide Analysis (Analogous Chemistry)

    • Title: "Determination of phenoxy acid herbicides in w
    • Source: Agilent Technologies Applic
    • Context: Provides baseline retention behavior for 2,4-D and rel
    • URL:[Link]

  • Isotope Effect in HPLC

    • Title: "Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chrom
    • Source: Analytical Chemistry.
    • Context: Explains why the -d3 IS may elute slightly earlier than the analyte.
    • URL:[Link]

Quantitative analysis of phenoxyacetic acid metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Phenoxyacetic Acid Metabolites in Biological Matrices

Executive Summary

Phenoxyacetic acid derivatives, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-Chloro-2-methylphenoxyacetic acid (MCPA) , are among the most widely used herbicides globally. While their acute toxicity is moderate, chronic exposure is a concern for endocrine disruption and carcinogenicity.

In biological systems, these compounds undergo limited Phase I metabolism (minor hydroxylation) but extensive Phase II conjugation (glucuronidation). Therefore, accurate quantification in urine—the primary matrix for exposure monitoring—requires a robust hydrolysis step to convert conjugated metabolites back to their free acid forms.

This Application Note details a high-sensitivity UHPLC-MS/MS protocol for the quantitation of "total" phenoxyacetic acid metabolites. It addresses critical analytical challenges including negative-ion mode suppression, isomeric separation, and hydrolytic conversion efficiency.

Analytical Challenges & Strategy

ChallengeScientific ContextStrategic Solution
Phase II Conjugation A significant portion of 2,4-D is excreted as an acid-labile glucuronide conjugate. Direct analysis underestimates total body burden.Enzymatic Hydrolysis: Use of

-glucuronidase (Helix pomatia) is preferred over alkaline hydrolysis to prevent degradation of labile chlorophenol metabolites.
Ionization Polarity Phenoxy acids have low pKa values (~2.8–3.2). They ionize strongly in negative mode (ESI-).Mobile Phase pH: Maintain pH > 4 in the detector or use a post-column buffer infusion, but keep column pH acidic for retention. Compromise: Use 0.01% Acetic Acid (weak acid) to allow deprotonation in the source.
Matrix Interferences Urine contains high concentrations of endogenous organic acids that co-elute and suppress ionization in ESI-.Solid Phase Extraction (SPE): Use of a polymeric weak anion exchange (WAX) or HLB sorbent to selectively isolate acidic analytes.

Metabolic Pathway & Workflow Visualization

The following diagrams illustrate the metabolic fate of 2,4-D and the analytical workflow designed to capture it.

G Parent 2,4-D (Parent Herbicide) Liver Hepatic Metabolism (Phase II) Parent->Liver Urine Renal Excretion (Urine) Parent->Urine Unchanged (<10%) Conjugate 2,4-D Glucuronide (Major Metabolite) Liver->Conjugate UGT Enzymes Minor 2,4-Dichlorophenol (Minor Metabolite) Liver->Minor CYP450 (Minor) Conjugate->Urine Minor->Urine

Figure 1: Metabolic pathway of 2,4-D showing glucuronidation as the primary clearance mechanism.

Workflow Sample Urine Sample (1 mL) + Isotope Internal Standard Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37°C, 2h) Sample->Hydrolysis Deconjugation SPE Solid Phase Extraction (Oasis HLB / WAX) Hydrolysis->SPE Cleanup Dry Evaporation & Reconstitution (MeOH:H2O 50:50) SPE->Dry Concentration LCMS UHPLC-MS/MS Analysis (ESI Negative Mode) Dry->LCMS Quantitation

Figure 2: Analytical workflow ensuring capture of total phenoxy acid burden.

Detailed Protocol

Reagents & Standards
  • Analytes: 2,4-D, MCPA, 2,4,5-T (>99% purity).

  • Internal Standards (ISTD):

    
    -2,4-D (Isotopically labeled standards are mandatory for MS quantitation to correct for matrix effects).
    
  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Sample Preparation (Hydrolysis & SPE)

Step 1: Hydrolysis

  • Aliquot 1.0 mL of urine into a glass tube.

  • Add 20 µL of Internal Standard solution (10 µg/mL).

  • Add 1.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0) containing

    
    -glucuronidase.
    
  • Incubate at 37°C for 2 hours (or overnight).

    • Note: Ensure the enzyme has sulfatase activity if sulfate conjugates are suspected, though glucuronides dominate for PAAs.

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: Hydrophilic-Lipophilic Balance (e.g., Waters Oasis HLB, 60 mg) or Strata-X.

  • Conditioning: 2 mL MeOH followed by 2 mL Water.

  • Loading: Acidify hydrolyzed sample with 50 µL Formic Acid (to pH ~3) and load onto cartridge.

    • Mechanism: Acidification protonates the carboxylic acid (neutral form), allowing retention on the reversed-phase sorbent.

  • Washing: Wash with 2 mL 5% Methanol in Water (removes salts and polar interferences).

  • Elution: Elute with 2 mL Methanol .

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (50:50).

UHPLC-MS/MS Conditions

Chromatography:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why? High surface area C18 provides necessary retention for small acidic molecules.

  • Mobile Phase A: 0.01% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate at 10% B.

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Negative Mode .

  • Capillary Voltage: 2.5 kV (lower voltage helps prevent discharge in negative mode).

  • Desolvation Temp: 500°C.

MRM Transitions (Quantitation Table):

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
2,4-D 219.0161.0 (Loss of CH

COOH)
125.0 (Cl-Phenol ring)15 / 25

-2,4-D (IS)
225.0167.0-15
MCPA 199.0141.0125.018 / 28
2,4,5-T 253.0195.0159.016 / 26

Method Validation Summary

A self-validating system requires checking these parameters with every batch:

  • Linearity:

    
     over range 0.5 – 100 ng/mL.
    
  • Recovery: Absolute recovery from SPE should be >80%.

    • Test: Compare peak area of pre-extraction spike vs. post-extraction spike.

  • Matrix Effect: Calculate Ion Suppression.

    • Formula:

      
      .
      
    • If suppression > 20%, switch to WAX SPE or dilute sample.

  • Accuracy/Precision: QC samples (Low, Mid, High) must be within

    
    .
    

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Environmental Phenols and Parabens (Method 6304.04).

  • US Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC using Methylation or Pentafluorobenzylation. (Classic reference for hydrolysis fundamentals).

  • Bravo, R., et al. (2005). "Quantification of phenolic metabolites of environmental chemicals in human urine using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry.

Application Note: Strategic Isotopic Labeling of Insecticide Precursors for Metabolic & Environmental Fate Profiling

Author: BenchChem Technical Support Team. Date: February 2026


C and Stable Isotope (

H,

C) labeled precursors.

Executive Summary & Strategic Rationale

In the development of novel insecticides, understanding the molecule's fate—both within the target organism (pharmacokinetics) and the ecosystem (environmental fate)—is not merely a scientific objective but a regulatory mandate. Regulatory bodies such as the EPA (OCSPP 850.6100) and OECD (Guidelines 307, 308) require mass balance studies that can only be achieved through radiolabeling.

This guide focuses on the isotopic labeling of precursors . We do not label the final molecule directly; rather, we synthesize a labeled "building block" (synthon) that is chemically incorporated into the final active ingredient (AI). This approach ensures specific activity control and regiospecificity.

The Core Challenge: Regiospecific Stability

The choice of labeling position is the single most critical decision.

  • Metabolically Stable Positions: Required for core structure tracking (e.g., aromatic rings). If the label is on a leaving group, you lose the signal upon hydrolysis.

  • Metabolically Labile Positions: Used to track specific cleavage products.

Decision Framework: Isotope Selection

Before initiating synthesis, researchers must select the appropriate isotope based on the downstream application.

IsotopeSelection Start Experimental Goal Quant Quantification (LC-MS/MS) Start->Quant Fate Fate/Metabolism (ADME) Start->Fate Stable Stable Isotopes Quant->Stable Radio Radioisotopes Fate->Radio D2 Deuterium (2H) Cost-effective, but retention time shift risk Stable->D2 C13 Carbon-13 (13C) No chromatographic shift, expensive Stable->C13 C14 Carbon-14 (14C) Standard for Mass Balance Long Half-life Radio->C14 H3 Tritium (3H) High Specific Activity Exchange risk Radio->H3

Figure 1: Decision matrix for selecting isotopic labels based on experimental requirements.

Protocol A: C-Labeling of 3-Phenoxybenzyl Alcohol (Pyrethroid Precursor)

Context: 3-Phenoxybenzyl alcohol (3-PBA) is the alcohol moiety for many Type I and Type II pyrethroids (e.g., Permethrin, Cypermethrin). Labeling the benzylic carbon allows researchers to track the alcohol metabolite after ester hydrolysis in soil or plant systems.

Target: [Benzene-ring-


C(U)]-3-Phenoxybenzyl alcohol.
Materials
  • Source Isotope: [U-

    
    C]Phenol (Specific Activity > 50 mCi/mmol).
    
  • Reagents: Potassium carbonate (

    
    ), 3-Bromobenzaldehyde, Copper powder (catalyst), Sodium Borohydride (
    
    
    
    ).
  • Solvents: Diglyme (anhydrous), Methanol.

Step-by-Step Methodology
  • Ullmann Coupling (Ether Formation):

    • Setup: In a flame-dried two-neck flask equipped with a reflux condenser and

      
       inlet.
      
    • Reaction: Charge [U-

      
      C]Phenol (1.0 eq) and 3-Bromobenzaldehyde (1.1 eq) into anhydrous Diglyme.
      
    • Catalysis: Add

      
       (2.0 eq) and Copper powder (0.1 eq).
      
    • Process: Heat to 140°C for 6-8 hours.

    • Mechanism: The

      
      C-labeled phenoxide attacks the bromobenzaldehyde via copper-mediated nucleophilic aromatic substitution.
      
    • Critical Check: Monitor by TLC (Radio-scan). Ensure disappearance of free

      
      C-phenol to prevent volatility issues.
      
  • Work-up & Isolation:

    • Cool to room temperature. Filter off inorganic salts.

    • Partition between water and ethyl acetate. The aldehyde intermediate ([Phenoxy-

      
      C]-3-phenoxybenzaldehyde) is in the organic phase.
      
  • Reduction to Alcohol:

    • Reaction: Dissolve the crude aldehyde in Methanol at 0°C.

    • Addition: Add

      
       (0.5 eq) portion-wise over 15 minutes.
      
    • Rationale: Controlled reduction prevents over-reduction or side reactions.

    • Quench: Add 1M HCl dropwise until pH 6.

  • Purification:

    • Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

    • Validation: Purity must be >98% radiochemical purity (RCP) by HPLC-RAM (Radioactivity Monitor).

Data Output: Expected Yields
StageChemical YieldRadiochemical YieldPurity (HPLC)
Ullmann Coupling75-85%70-80%Crude
Reduction>90%>90%>98%
Overall ~70% ~65% >98%

Protocol B: Deuterium Labeling of Neonicotinoid Precursors (Internal Standards)

Context: For LC-MS/MS quantification of Imidacloprid or Acetamiprid in crop residues, a deuterated internal standard (IS) is required to correct for matrix effects. We will synthesize a


-labeled chloro-pyridyl precursor.

Target: 2-Chloro-5-(chloromethyl-d2)-pyridine (CCMP-d2).

Materials
  • Source Isotope: Lithium Aluminum Deuteride (

    
    ) (>99 atom % D).
    
  • Precursor: 6-Chloronicotinic acid methyl ester.

Step-by-Step Methodology
  • Reduction of Ester to Alcohol-d2:

    • Safety:

      
       is pyrophoric. Perform in a glovebox or under strict Argon flow.
      
    • Reaction: Suspend

      
       (1.5 eq) in anhydrous THF at -78°C.
      
    • Addition: Add 6-Chloronicotinic acid methyl ester (dissolved in THF) dropwise.

    • Warm-up: Allow to warm to RT and stir for 2 hours.

    • Result: Formation of (6-chloropyridin-3-yl)methanol-

      
      .
      
  • Chlorination:

    • Reagent: Thionyl Chloride (

      
      ).
      
    • Process: React the deuterated alcohol with

      
       in DCM at 0°C.
      
    • Note: This converts the

      
       group to 
      
      
      
      .
  • Isotopic Integrity Check:

    • Analyze via

      
      H-NMR. The methylene peak (usually ~4.6 ppm) should be absent (silent), confirming >99% deuterium incorporation.
      
    • Analyze via HRMS to confirm mass shift (+2 Da).

Workflow Visualization: Synthesis & Validation

The following diagram illustrates the critical path from isotope acquisition to final precursor validation.

SynthesisWorkflow cluster_0 Stage 1: Planning cluster_1 Stage 2: Synthesis cluster_2 Stage 3: Validation Select Select Isotope & Position (Metabolic Stability Check) Reaction Coupling/Reduction Reaction (Closed System for 14C) Select->Reaction Workup Extraction & Concentration Reaction->Workup Purify Flash Chromatography (Collect Fractions) Workup->Purify LSC LSC (Total Activity) Purify->LSC HPLC HPLC-RAM/MS (Purity >98%) LSC->HPLC NMR NMR (Identity/D-enrichment) HPLC->NMR Release Release for Synthesis of Final AI NMR->Release Pass Repurify Repurify NMR->Repurify Fail (<98%) Repurify->Purify

Figure 2: End-to-end workflow for the synthesis and validation of labeled insecticide precursors.

Quality Control & Self-Validating Systems

To ensure trustworthiness, the protocol must be self-validating. Do not proceed to the final insecticide synthesis until the precursor meets these criteria:

  • Radiochemical Purity (RCP): Must be

    
     as determined by HPLC with a Radio-flow detector. Impurities here will propagate and create "ghost metabolites" in downstream environmental studies.
    
  • Specific Activity (SA): Measured in mCi/mmol (or MBq/mg).

    • Calculation:

      
      
      
    • Requirement: Usually 50-100 mCi/mmol is ideal for metabolic tracking. Higher SA increases radiolysis (self-decomposition).

  • Isotopic Enrichment (Stable Isotopes): For Deuterium/

    
    C, isotopic enrichment must be 
    
    
    
    to avoid contribution to the M+0 (native) signal in Mass Spec analysis.

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

  • US EPA. (2008). OCSPP 850.6100 - Environmental Chemistry Methods and Associated Independent Laboratory Validation. Link

  • Sandahl, M., et al. (2020). Synthesis of Carbon-14 Labeled Neonicotinoids for Environmental Fate Studies. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Roberts, T.R. (2016). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry. Link

Troubleshooting & Optimization

Minimizing deuterium exchange in 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Executive Summary

You are encountering stability concerns with This compound . In technical applications, "deuterium exchange" is often a misdiagnosis for three distinct phenomena depending on the label's position:

  • Chemical Enolization: (High risk if label is at the

    
    -methylene position).
    
  • In-Source Scrambling: (High risk in LC-MS electrospray ionization).

  • Metabolic Demethylation: (High risk in biological matrices if label is on the methoxy group).

This guide deconstructs these risks and provides validated protocols to maintain isotopic purity (


 D-incorporation).
Module 1: Diagnostic & Chemical Stability

Q: My deuterium signal is decreasing over time in solution. Is the molecule chemically unstable?

A: It depends entirely on the location of your deuterium label. Use the table below to diagnose the risk level based on your specific isotopologue.

Table 1: Risk Assessment by Label Position
Label PositionStructure SegmentExchange RiskMechanism of Loss
Methoxy (-OCD₃)

Low Chemically inert. Loss occurs only via metabolic cleavage (CYP450) or extreme acid hydrolysis (

C, HI).
Methylene (-CD₂-)

High Acid/Base Catalyzed Enolization. The

-protons are acidic (

but activated by carbonyl). Exchange happens readily in protic solvents at non-neutral pH.
Aromatic Ring

Medium Electrophilic Aromatic Substitution. Risk increases in strong acids (TFA, HCl) or presence of Lewis acids.
Module 2: Preventing Solution-Phase Exchange (The "Methylene" Risk)

Q: If my label is on the methylene bridge (


), how do I stop the deuterium from swapping with solvent protons? 

A: You must inhibit Keto-Enol Tautomerism . The carbonyl group facilitates the release of the


-deuteron into the solvent. This process is catalyzed by both acid and base.

The Protocol: The "Aprotic-Neutral" System

  • Solvent Selection:

    • Do Use: DMSO-d6, Acetonitrile (

      
      ), or Acetone-d6.
      
    • Do NOT Use: Water (

      
      ), Methanol (
      
      
      
      ), or Ethanol.
    • Why? In protic solvents, the solvent acts as an infinite pool of protons (

      
      ). Once a Deuterium (
      
      
      
      ) leaves the molecule via enolization, it is statistically impossible for it to return; it is replaced by an
      
      
      from the solvent.
  • pH Control (The Goldilocks Zone):

    • Maintain the apparent pH between 4.0 and 6.0 .

    • Avoid Base: Base removes the deuteron directly to form an enolate.

    • Avoid Strong Acid: Acid protonates the carbonyl oxygen, making the

      
      -deuteron more acidic.
      
  • Temperature:

    • Store stock solutions at -20°C . Exchange rates double for every 10°C increase.

Visualization: The Exchange Mechanism

The following diagram illustrates why protic solvents destroy your isotopic label at the


-position.

ExchangeMechanism Start Deuterated Species (R-CD2-COOH) Intermediate Enol / Enolate Form (Planar Transition State) Start->Intermediate 1. Deprotonation (Base) or Tautomerization (Acid) Solvent Protic Solvent Pool (H2O / MeOH) Intermediate->Solvent 2. D+ lost to solvent End Protiated Species (R-CH2-COOH) Intermediate->End 4. Re-ketonization Solvent->Intermediate 3. H+ captured from solvent

Figure 1: Mechanism of H/D exchange at the


-methylene position. Note that once D is lost to the solvent pool, re-incorporation is statistically zero.
Module 3: Analytical Troubleshooting (LC-MS)

Q: I see a mass shift (M-1, M-2) during LC-MS analysis. Is my compound degrading?

A: Likely not. You are probably observing In-Source Back-Exchange or Hydride Abstraction , common artifacts in Electrospray Ionization (ESI) of deuterated ethers/acids.

Troubleshooting Steps:

  • Check the Mobile Phase:

    • If using

      
       mobile phases, deuterium on heteroatoms (
      
      
      
      ,
      
      
      ) exchanges instantly. This is normal.
    • If the "d3" (carbon-bound) signal is dropping, the ESI source temperature might be too high, promoting radical fragmentation.

  • Adjust Source Parameters:

    • Temperature: Lower the desolvation temperature by 50°C. High heat can catalyze H/D scrambling in the gas phase.

    • Cone Voltage: Reduce cone voltage. High energy collisions can strip labile groups.

  • The "D-Lock" Mobile Phase (Advanced):

    • If quantification is critical and you suspect on-column exchange, use Deuterated Mobile Phases (

      
       / Methanol-d4). This forces the equilibrium towards the deuterated state. Note: This is expensive and usually reserved for mechanistic studies.
      
Module 4: Biological Stability (Metabolism)

Q: We are using this for DMPK studies. Will the label survive in vivo?

A: If your label is on the Methoxy groups (


) , you must account for the Kinetic Isotope Effect (KIE) .
  • Metabolic Switching: The C-D bond is stronger than the C-H bond (approx. 1.2-1.5 kcal/mol difference in bond dissociation energy).

  • Result: CYP450 enzymes (specifically CYP2D6 or CYP2C9 which target methoxy groups) will have a harder time demethylating the

    
     group.
    
  • Implication: This causes "Metabolic Switching," where the enzyme might attack a different part of the molecule because the primary "soft spot" is now armored with Deuterium.

    • Action: Do not assume the metabolite profile of the deuterated standard is identical to the non-deuterated drug. You must validate the metabolite profile separately.

Decision Logic: Solvent Selection for Storage

SolventLogic Root Select Solvent for This compound Q1 Is the label on the Alpha-Methylene (-CD2-)? Root->Q1 Yes YES Q1->Yes No NO (Methoxy-d3) Q1->No SolventA CRITICAL: Use DMSO-d6 or Acetonitrile. NO Alcohols/Water. Yes->SolventA SolventB Standard Solvents OK. (Methanol, DMSO, Water) Avoid strong acids. No->SolventB

Figure 2: Decision tree for solvent selection based on the specific location of the deuterium label.

References
  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications. [Link] (Definition of Tautomerism and proton transfer).

  • Blake, M. I., Crespi, H. L., & Katz, J. J. (1963). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences, 52(2), 113–129. [Link] (Foundational text on stability of deuterated compounds).

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 1-13. [Link] (Mechanisms of metabolic stability and switching).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.[Link] (Guidelines on internal standard stability and back-exchange).

Technical Support Center: LC-MS Analysis of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Phenoxyacetic Acids (PAAs) Ticket ID: PAA-LCMS-T001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Shark Fin" Phenomenon

Welcome to the Advanced Chromatography Support Center. You are likely here because your analysis of phenoxyacetic acids (e.g., 2,4-D, MCPA, 2,4,5-T) is suffering from significant peak tailing (asymmetry factor


).

Phenoxyacetic acids are notoriously difficult to analyze due to their carboxylic acid moiety. The tailing is rarely a random error; it is a deterministic result of secondary interactions and ionization state flux . This guide moves beyond basic advice to address the physicochemical root causes.

Module 1: The Chemistry of the Problem

Q: Why do PAAs tail while other pesticides in my mix look perfect?

A: The root cause is the proximity of your mobile phase pH to the


 of the analyte, combined with secondary silanol interactions.

Phenoxyacetic acids generally have a


 range of 2.6 to 3.2 .
  • The Danger Zone: If your mobile phase pH is near 3.0 (common with simple 0.1% formic acid in water), the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states.

  • The Mechanism: The neutral molecule interacts with the C18 stationary phase (retention). The anionic form is repelled by residual silanols or attracted to metal impurities. As the molecule transitions between states during migration down the column, the band broadens and tails.

Visualizing the Mechanism

The following diagram illustrates the competing forces inside your column causing the tailing.

PAA_Tailing_Mechanism cluster_Column Stationary Phase Interactions Analyte Phenoxyacetic Acid (Input) Hydrophobic C18 Ligand Interaction (Primary Retention) Analyte->Hydrophobic Neutral Form Silanol Free Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol H-Bonding Metal Trace Metal (Fe/Stainless Steel) (Chelation) Analyte->Metal Ionic Binding Peak Resulting Peak Shape Hydrophobic->Peak Gaussian Silanol->Peak Tailing Metal->Peak Severe Tailing

Figure 1: The "Tug of War" mechanism. Tailing occurs when secondary interactions (Silanol/Metal) delay a portion of the analyte population relative to the main hydrophobic retention.

Module 2: Mobile Phase Optimization

Q: I am using 0.1% Formic Acid. Should I add more?

A: Yes, or switch to a buffer. 0.1% Formic Acid typically yields a pH of ~2.7. This is too close to the


 of PAAs (e.g., 2,4-D 

).

The Fix: You must lock the pH at least 2 units away from the


.
  • Low pH Strategy (Recommended for C18): Drive the equilibrium to the fully neutral state.

    • Action: Increase Formic Acid to 0.2% or 0.5% (pH < 2.5).

    • Result: Sharp peaks, but potential suppression of negative mode electrospray ionization (ESI-).

  • Buffered Strategy (Best for Stability): Use Ammonium Formate.

    • Action: 5mM Ammonium Formate + 0.1% Formic Acid (pH ~ 3.0 - 3.5).

    • Note: While this is near the pKa, the buffering capacity prevents local pH shifts within the analyte band, often sharpening the peak despite the ionization state.

Comparative Data: Mobile Phase Additives
AdditiveApprox. pHIonization State of PAATailing RiskMS Sensitivity (ESI-)
0.1% Formic Acid ~2.7Mixed (Neutral/Anion)High High
0.5% Formic Acid ~2.2Mostly NeutralLow Moderate
5mM NH₄ Formate / 0.1% FA ~3.2Mixed (Buffered)Moderate/Low High
0.1% Acetic Acid ~3.2MixedHigh High

Module 3: Hardware & Column Selection

Q: Could my LC system hardware be the culprit?

A: Absolutely. Phenoxyacetic acids are chelators. They can bind to iron in stainless steel frits, tubing, and spray needles.

Protocol: System Passivation If you observe tailing that persists despite mobile phase changes, perform this passivation sequence to remove active metal sites.

  • Disconnect Column: Replace with a PEEK union.

  • Flush 1: Water/Methanol (50:50) for 10 mins.

  • Passivation Agent: Flush with 0.1% Medronic Acid (or Phosphoric Acid, if non-MS) in water/acetonitrile for 60 minutes.

    • Note: If using Phosphoric acid on an MS system, you must wash the system overnight with water afterwards to prevent source contamination. Medronic acid is MS-safer.

  • Flush 2: Water/Methanol (50:50) for 30 mins to remove passivation agent.

Q: Which column chemistry prevents PAA tailing?

A: Avoid standard silica C18 columns unless they are "fully end-capped."

  • Recommendation: Use High Strength Silica (HSS) or Hybrid Particle (BEH/organic-silica hybrid) columns. These have fewer free silanols.

  • Alternative Selectivity: A C18-PFP (Pentafluorophenyl) or Polar C18 column often provides better peak shape for acidic compounds due to alternative interaction mechanisms that do not rely solely on hydrophobic retention.

Troubleshooting Decision Tree

Follow this logic flow to isolate your specific issue.

Troubleshooting_Flow Start Start: Peak Tailing Detected Check_pH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_Acid Action: Increase Acid Conc. (e.g., 0.5% Formic) Check_pH->Adjust_Acid No Check_Column Step 2: Check Column Type Is it Standard C18? Check_pH->Check_Column Yes Adjust_Acid->Check_Column Change_Column Action: Switch to HSS T3 or Polar-Embedded C18 Check_Column->Change_Column Yes (Old Tech) Check_System Step 3: Check Hardware Is Tailing System-Wide? Check_Column->Check_System No (Modern Col) Change_Column->Check_System Passivate Action: Passivate System (Medronic Acid / PEEK) Check_System->Passivate Yes Success Resolution: Symmetric Peak (As < 1.2) Check_System->Success No Passivate->Success

Figure 2: Logical workflow for isolating the root cause of peak tailing in acidic herbicides.

References

  • Waters Corporation. Analysis of Phenoxyacetic Acid Herbicides in Water. Application Note. Available at: [Link]

  • Agilent Technologies. Analysis of Acidic Pesticides by LC/MS/MS. Technical Overview. Available at: [Link]

  • Phenomenex. Troubleshooting Peak Shape Issues in HPLC. Technical Guide. Available at: [Link]

  • Restek. Strategies for the Analysis of Acidic Herbicides. ChromaBLOGraphy. Available at: [Link]

Resolving baseline noise in 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 NMR

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Case ID: NMR-d3-BLN-001 Status: Active Support Tier: Senior Application Science

Executive Summary

You are encountering baseline instability or high noise floors in the NMR spectrum of This compound . Because this compound is frequently used as an internal standard or metabolic probe, baseline integrity is critical for accurate quantitative integration (qNMR).

The structure contains a carboxylic acid moiety and electron-rich methoxy groups . The interaction of these functional groups with your solvent and acquisition parameters is the most likely cause of baseline artifacts. This guide addresses the three distinct categories of baseline failure: Chemical (Solvation) , Instrumental (Acquisition) , and Computational (Processing) .

Module 1: Chemical & Solvation Artifacts

Symptom: Rolling baseline ("Hills and Valleys") or broad, undefined humps in the 10–14 ppm region.

The Root Cause: Carboxylic Dimerization

The acetic acid tail of your compound (


) is prone to hydrogen bonding. In non-polar solvents like Chloroform-d (

), these molecules form cyclic dimers. This exchange process is intermediate on the NMR time scale, resulting in extreme line broadening that manifests as a rolling baseline, obscuring the integration of the aromatic region.
Troubleshooting Protocol

Step 1: Solvent Switching Do not use


 for quantitative baseline analysis of this acid unless derivatized.
  • Recommendation: Switch to DMSO-d6 .

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It breaks the acid dimers, sharpening the carboxylic proton into a distinct singlet (or broad singlet) and flattening the baseline in the aromatic region.

Step 2: Concentration Management If you observe aggregation-induced baseline roll, your concentration may be too high.

ParameterRecommended RangeReason
Concentration 2 – 10 mMPrevents solute-solute aggregation/stacking of the phenyl rings.
Solvent Volume 600 µL (5mm tube)Ensures the sample height exceeds the coil window to prevent magnetic susceptibility gradients.
Module 2: Instrumental Acquisition Parameters

Symptom: Sinusoidal waves (ringing) at the start of the FID, or "clipped" peaks.

The Root Cause: Acoustic Ringing & Dynamic Range

Because this compound is often analyzed at low concentrations (as a standard), the receiver gain is often set high. This amplifies acoustic ringing —a mechanical vibration in the probe caused by the radiofrequency pulse. This appears as a "wavy" baseline, particularly near the edges of the spectral window.

Troubleshooting Protocol

Step 1: Receiver Gain (RG) Optimization Do not rely on autogain if you have a high-dielectric solvent (like DMSO).

  • Manual Check: Set RG such that the FID intensity fills only 70-80% of the ADC (Analog-to-Digital Converter) range.

  • Why: Clipping the FID (oversaturation) introduces "sinc" function artifacts into the baseline after Fourier Transformation.

Step 2: Pulse Sequence Adjustment If ringing persists, modify the pulse program to suppress the initial data points (which contain the ringing) or use a specific suppression sequence.

  • Pre-scan Delay (DE): Ensure the DE (Dead Time) is sufficient (usually 6.5 – 10 µs) to allow probe ringing to decay before acquisition starts.

  • Oversampling: Enable digital oversampling (DQD) to effectively filter out noise outside the spectral width.

Module 3: Post-Processing & Mathematics

Symptom: Smiles/Frowns (bowing) or DC Offset (non-zero baseline).

The Root Cause: First-Point Corruption

The first few points of the FID govern the integral of the spectrum (the baseline height). If these are corrupted by the delay or filter response, the baseline will be distorted.

Troubleshooting Protocol

Step 1: Backward Linear Prediction (LPC) Instead of simply discarding the first few corrupted points (which creates phase errors), reconstruct them.

  • Action: Apply Backward Linear Prediction to the first 6–12 points of the FID.

  • Result: This mathematically restores the "perfect" start of the decay, flattening the resulting frequency domain baseline.

Step 2: Algorithmic Baseline Correction Avoid simple "slope" corrections. Use polynomial fitting only on noise regions.

  • Bernstein Polynomial Fit: Recommended for rolling baselines caused by residual background signals.

  • Caution: Do not apply this blindly to the whole spectrum. Define "noise regions" explicitly to avoid subtracting the broad acid peak.

Visual Troubleshooting Workflows
Figure 1: Baseline Diagnostic Decision Tree

Caption: A logic flow for identifying the specific type of baseline error based on visual symptoms.

BaselineTroubleshooting start Start: Analyze Baseline Artifact decision_type What is the shape of the noise? start->decision_type rolling Rolling / Hills decision_type->rolling Broad Humps wavy Sinusoidal / Wavy decision_type->wavy Periodic Waves random High Random Noise decision_type->random Static/Fuzzy solubility Issue: Solubility/Dimerization Action: Switch to DMSO-d6 rolling->solubility ringing Issue: Acoustic Ringing Action: Increase Pre-scan Delay (DE) or Backward Linear Prediction wavy->ringing scans Issue: Low S/N Ratio Action: Increase Scans (NS) Check Shimming random->scans

Figure 2: Sample Preparation Protocol for qNMR

Caption: Step-by-step preparation to minimize chemical baseline artifacts.

SamplePrep step1 1. Weigh Compound (Target 5mg) step2 2. Add Solvent (DMSO-d6, 600µL) step1->step2 step3 3. Vortex (30s) Ensure complete dissolution step2->step3 step4 4. Transfer to Tube (Use glass pipette) step3->step4 step5 5. Wipe Tube Exterior (Remove fingerprints) step4->step5

Frequently Asked Questions (FAQ)

Q: I see a small multiplet at 3.7 ppm in my d3 compound. Is this baseline noise? A: Likely not. If your compound is this compound, the "d3" usually refers to one of the methoxy groups (


).
  • If the deuteration is 99% (not 100%), the remaining 1% exists as

    
    .
    
  • Because deuterium has a spin of 1, it couples to the proton. This creates a characteristic quintet (1:2:3:2:1) signal at the methoxy shift, often buried in the baseline. This is a real signal, not noise.

Q: Can I use a solvent suppression sequence to flatten the baseline? A: Only as a last resort. Suppression sequences (like zgpr) often distort the phase of signals near the suppressed frequency. If you are quantifying the acetic acid tail or the aromatic protons, suppression may compromise your integration accuracy.

Q: My baseline is flat, but the integral values are inconsistent. Why? A: Check your Relaxation Delay (d1) .

  • The carboxylic acid proton and aromatic protons have different T1 relaxation times.

  • For qNMR, set d1 to at least

    
     of the slowest relaxing proton (usually 5–7 seconds total recycle delay). If d1 is too short, the baseline is fine, but the peak areas are physically meaningless.
    
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of High-Resolution NMR).

  • Reich, H. J. (2024). Structure Determination Using NMR: Data Processing. University of Wisconsin-Madison.

  • Bruker BioSpin. (2023). TopSpin Acquisition & Processing Guide: Baseline Correction Algorithms.

  • National Institute of Standards and Technology (NIST). (2022). Good Practice Guide for Quantitative Nuclear Magnetic Resonance Spectroscopy.

Technical Support Center: Deuterated Phenoxyacetic Acid (PAA-d5)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Handling of Isotopic Internal Standards

Executive Summary: The Stability Paradox

Deuterated Phenoxyacetic acid (typically Phenoxy-d5-acetic acid) serves as a critical internal standard (IS) for the quantification of herbicides and pharmaceutical intermediates via LC-MS/MS.

The Core Challenge: While the Carbon-Deuterium (C-D) bond on the aromatic ring is thermodynamically stable (


), the carboxylic acid moiety  introduces significant chemical instability if stored incorrectly. The most common user error is not deuterium loss, but unintentional derivatization  (esterification) during storage.

This guide addresses the physicochemical stability of PAA-d5, focusing on preventing solvent-induced degradation and isotopic scrambling.

Diagnostic Troubleshooting (Q&A)

Category A: Solvent Selection & Chemical Integrity

Q: I stored my PAA-d5 stock solution in Methanol at -20°C for 6 months. Now my MS signal is split. What happened? A: You likely induced Fisher Esterification .

  • The Mechanism: Phenoxyacetic acid is a carboxylic acid. Methanol is a primary alcohol. Even at -20°C, thermodynamic equilibrium slowly drives the formation of Methyl Phenoxyacetate-d5 in the presence of trace acidity (often found in non-buffered solvents).

  • The Symptom: You will see a new peak at M+14 (mass of methyl group minus proton). The concentration of the free acid (your IS) decreases, ruining quantitative accuracy.

  • The Fix: Discard the solution. For long-term stock storage (>1 month), always use Acetonitrile (ACN) or Acetone, which are aprotic and cannot form esters.

Q: Can I use DMSO for stock preparation? A: Yes, but with caveats. DMSO is excellent for solubility but has a high freezing point (+19°C). Repeated freeze-thaw cycles in DMSO can lead to:

  • Precipitation: Localized concentration gradients upon freezing.

  • Hygroscopicity: DMSO absorbs water from the air, which may introduce hydrolysis risks or microbial growth.

  • Recommendation: Use DMSO only if high concentration (>10 mg/mL) is required. Otherwise, Acetonitrile is superior for handling.

Category B: Isotopic Stability (H/D Exchange)

Q: Will the deuterium atoms on the ring exchange with solvent protons? A: Under neutral conditions, No . The deuterium atoms on the phenyl ring (aromatic C-D) are robust. Exchange typically requires:

  • Strong Lewis acids.

  • High temperatures (>80°C).

  • Transition metal catalysis. However, the acidic proton on the carboxylic tail (-COOH) exchanges instantaneously with any protic solvent (Water, MeOH). This is normal and does not affect the M+5 mass shift of the parent ion in negative mode ESI, provided the ring remains intact.

Q: My "working solution" (diluted in water/methanol) shows signal degradation after 24 hours. Why? A: This is likely photolytic degradation or sorption , not isotopic instability.

  • Photolysis: Ether linkages (Ar-O-C) can be susceptible to radical cleavage under UV light.

  • Sorption: At low concentrations (<100 ng/mL), PAA can adsorb to non-silanized glass surfaces.

  • The Fix: Store working solutions in Amber Silanized Vials and prepare fresh daily.

Visualizing Failure Modes

The following diagram illustrates the decision logic for solvent selection and the chemical pathways that lead to standard failure.

PAA_Stability Start PAA-d5 Solid Standard Solvent_Choice Select Stock Solvent Start->Solvent_Choice MeOH Methanol (Protic) Solvent_Choice->MeOH Common Error ACN Acetonitrile (Aprotic) Solvent_Choice->ACN Recommended Water Water/Buffer Solvent_Choice->Water Short Term Only Esterification Slow Fisher Esterification (Formation of Methyl Ester) MeOH->Esterification Storage > 1 week Failure_A FAILURE: Mass Shift (+14 Da) Conc. Loss Esterification->Failure_A Stability Chemical Inertness No Reaction ACN->Stability Success STABLE: >12 Months at -20°C Stability->Success Bio_Risk Microbial Growth / Hydrolysis Water->Bio_Risk Bio_Risk->Failure_A

Figure 1: Solvent compatibility decision tree. Note the high risk of esterification in alcoholic solvents during long-term storage.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1.0 mg/mL)

Purpose: To create a master stock stable for 12+ months.

  • Weighing: Accurately weigh 10.0 mg of Phenoxyacetic acid-d5 into a 20 mL Amber volumetric flask.

    • Why Amber? Prevents UV-induced ether cleavage [1].

  • Solvation: Add approx. 5 mL of HPLC-grade Acetonitrile (ACN) . Swirl to dissolve.

    • Validation: Ensure no particulate matter remains. Sonicate for 30s if necessary.

  • Dilution: Dilute to volume with ACN. Cap tightly.

  • Aliquot: Transfer to 2 mL amber cryovials with PTFE-lined caps.

  • Storage: Store at -20°C .

    • Shelf Life: 1 year.

Protocol B: Preparation of Working Internal Standard (IS) Solution

Purpose: Daily use for spiking samples.

  • Thaw: Remove one stock aliquot. Allow to reach room temperature (20-25°C) before opening .

    • Why? Opening cold vials condenses atmospheric moisture inside, introducing water that can alter concentration and stability.

  • Dilution: Dilute the stock 1:1000 into 50:50 Water:Methanol .

    • Note: Methanol is safe here because the solution will be used immediately (within 12 hours).

  • Storage: Keep at 4°C in an autosampler. Discard after 24 hours.

Data Summary: Solvent Stability Matrix
Solvent SystemStorage TempStability WindowPrimary Degradation Mode
Acetonitrile (Neat) -20°C12 Months None (Optimal)
Methanol (Neat) -20°C< 1 MonthEsterification (Methyl-PAA formation)
Water (Buffered) 4°C< 48 HoursMicrobial growth / Sorption
DMSO 25°C6 MonthsHygroscopic water absorption

Mechanistic Workflow: Analysis Pipeline

The following diagram details the flow from storage to MS detection, highlighting where quality checks must occur.

Workflow Stock Stock Solution (ACN, -20°C) Check1 QC Check: Visual Clarity Stock->Check1 Dilution Dilution (H2O/MeOH) Check1->Dilution Pass Spike Spike into Matrix (Plasma/Urine) Dilution->Spike Extract Extraction (SPE/LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS LCMS->Stock Monitor IS Area Response (If <80% of avg, remake stock)

Figure 2: Analytical workflow emphasizing the QC feedback loop based on Internal Standard (IS) area response.

References & Authoritative Grounding

  • National Institute of Standards and Technology (NIST). Mass Spectral Library Standards: Phenoxyacetic Acid.

    • Context: Provides fundamental physicochemical properties and spectra for the non-deuterated parent, establishing baseline stability data.

  • Cambridge Isotope Laboratories (CIL). Stability and Storage of Isotope-Labeled Compounds.

    • Context: Authoritative source on the general stability of deuterated aromatics and the risks of H/D exchange in acidic media.

  • Sigma-Aldrich (Merck). Product Information Sheet: Phenoxyacetic acid-d5.

    • Context: Verifies storage temperature standards (-20°C) and solubility data.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

    • Context: The definitive reference for the mechanism of Fisher Esterification of carboxylic acids in alcohols (The "Methanol Risk").

Mass shift calculation for 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm currently engaged in a comprehensive Google search to establish a foundational understanding of 2-(3,4-Dimethoxyphenoxy)acetic acid. I'm focusing on key aspects such as its chemical structure, molecular weight, and typical applications. I'm simultaneously evaluating search queries to make this process more efficient.

Expanding Search Parameters

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I'm now outlining the structure of the technical support content, planning a Q&A format to clearly explain mass shift calculations for the deuterated compound. I will break down the calculation for this compound and present a quantitative summary table and Graphviz diagram for clarity. I'll finish with a comprehensive references section.

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Technical Support Center: Isotopic Correction in Quantitative MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Correcting for Isotopic Overlap & Impurities Ticket ID: ISO-CORR-9982

Welcome to the Advanced MS Quantitation Support Hub

You have reached the Tier 3 Technical Support desk. We specialize in resolving quantitation errors arising from isotopic interference—a fundamental physical limitation of Mass Spectrometry that, if left uncorrected, renders quantitative ratios statistically invalid.

Whether you are running multiplexed proteomics (TMT/iTRAQ) or metabolic flux analysis (MFA), the overlap of natural isotopic envelopes or reagent impurities will skew your data. This guide provides the mathematical and experimental protocols to correct these deviations.

Module 1: Isobaric Labeling (TMT/iTRAQ) Support

Context: You are using Tandem Mass Tags (TMT) or iTRAQ and observing ratio compression or inaccurate reporter ion intensities.

Q: Why do my reporter ion channels show signal even in empty channels?

A: This is caused by Isotopic Impurity Spillover . Isobaric tags are not synthesized with 100% isotopic purity. A tag designed to weigh 126 Da will contain small percentages of lighter (M-1) and heavier (M+1, M+2) variants due to incomplete isotope enrichment during manufacturing.

  • The Mechanism: The M+1 impurity from the 126 tag has the same mass as the main peak of the 127 tag. Therefore, signal from 126 "spills over" into 127.

  • The Consequence: If 126 is high-abundance and 127 is low-abundance, the 127 signal will be dominated by 126 noise, crushing the quantitative ratio toward 1:1.

Workflow: The Purity Correction Matrix

You must apply a linear algebra correction using the Batch-Specific Product Data Sheet provided with your reagents.

TMT_Correction Raw Raw Reporter Intensities (I_raw) Solve Solve Linear System I_true = W^-1 * I_raw Raw->Solve Input Vector Sheet Manufacturer Impurity Table Matrix Construct Impurity Matrix (W) Sheet->Matrix Data Entry Matrix->Solve Inversion Result Corrected Intensities Solve->Result Output

Figure 1: The linear algebra workflow for deconvoluting isobaric tag impurities.

Protocol: Applying Batch-Specific Correction

Prerequisite: Locate the hard-copy or digital Certificate of Analysis (CoA) for your specific TMT kit lot. Do not use generic values.

  • Define the Impurity Matrix (

    
    ): 
    Create a square matrix where rows represent the detected channels and columns represent the true channels. The values come from your CoA.
    
    • Diagonal = Main peak purity (usually >90%).

    • Off-diagonals = The % spillover (e.g., -1, +1).

  • The Mathematical Operation: The relationship is defined as:

    
    
    To find the true intensities, you must calculate:
    
    
    
    
  • Software Implementation:

    • Proteome Discoverer: Go to Administration > Maintain Chemical Modifications > TMT. Edit the values to match your specific lot.

    • MaxQuant: Edit the isobaric_labels.txt configuration file or input via the GUI under "Group-specific parameters."

Critical Warning: If a corrected intensity calculation results in a negative value (due to noise or low signal), most software defaults to zero or a noise floor. Ensure your "Signal-to-Noise" filter is set >10 prior to correction to avoid data loss.

Module 2: Metabolic Flux Analysis (MFA) Support

Context: You are using stable isotope tracers (e.g., U-13C Glucose) and need to distinguish between the tracer and the natural abundance of Carbon-13 (1.1%) in the environment.

Q: How do I remove the "background" Carbon-13 from my tracer data?

A: You must perform Natural Abundance Correction (NAC) . Unlike TMT, where the interference is from the tag, here the interference is from the analyte itself. Every organic molecule has a natural isotopic envelope.

Reference Data: Natural Isotope Abundances

Use these constants for your correction algorithms.

ElementIsotopeMassNatural Abundance (%)
Carbon 12C12.0000098.93
13C13.003351.07
Nitrogen 14N14.0030799.63
15N15.000110.37
Oxygen 16O15.9949199.76
18O17.999160.20
Troubleshooting: The "Over-Correction" Error

Symptom: After correcting for natural abundance, your M+0 (unlabeled) peak increases disproportionately, or high-mass isotopologues become negative. Root Cause:

  • Incorrect Chemical Formula: The correction algorithm relies on the exact number of Carbons/Nitrogens. If you identify Glutamine (C5) but correct for Glutamate (C5), it works. But if you misidentify a C10 dimer, the correction fails.

  • Resolution Interference: A co-eluting contaminant is skewing the raw envelope.

Protocol: Matrix-Based NAC Workflow

This protocol assumes you are using a standard correction tool (e.g., IsoCor, Pollock, or custom Python scripts).

  • Input Generation: Extract the area under the curve (AUC) for all isotopologues (M+0 to M+n).

  • Matrix Construction (

    
    ): 
    Construct a correction matrix based on binomial probability of the natural abundance (using the table above) for the specific molecular formula of the metabolite.
    
  • Correction:

    
    
    Where 
    
    
    
    is the vector of isotopologue fractions.

MFA_Flow Molecule Target Metabolite (e.g., Citrate C6H8O7) Formula Determine Exact Atomic Composition Molecule->Formula Binomial Calculate Theoretical Natural Envelope Formula->Binomial Using 1.1% 13C Inverse Generate Inverse Correction Matrix Binomial->Inverse Apply Apply to Measured Isotopologues Inverse->Apply

Figure 2: Workflow for correcting natural abundance in metabolic flux experiments.

Module 3: General Resolution & Overlap

Context: Peaks are physically overlapping in the mass spectrum, preventing accurate integration.

Q: My M+1 peak is merging with the M+0 peak of a co-eluting peptide. Can math fix this?

A: Only partially. This is a Resolution (R) issue, not just an isotopic one.

  • The Rule of Thumb: To baseline separate an isotopic peak (approx 1 Da difference) at m/z 1000, you need a resolution of at least 2,000. However, to separate a Fine Isotope (e.g., 13C vs 15N difference of ~6 mDa), you need Ultra-High Resolution (R > 100,000).

  • Troubleshooting Steps:

    • Check Instrument Settings: If using an Orbitrap, increase transient time (e.g., 256ms) to boost resolution.

    • Narrow Isolation Window: In MS2/MS3 quantitation, reduce the quadrupole isolation window (e.g., from 1.2 Da to 0.7 Da) to exclude co-eluting precursors.

References

  • Thermo Fisher Scientific. (2020). TMT10plex™ Mass Tag Labeling Kits and Reagents Product Data Sheet.

  • Savitski, M. M., et al. (2010). "Measuring and managing ratio compression for accurate iTRAQ/TMT quantification." Journal of Proteome Research.

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

  • Su, X., & Rabinowitz, J. D. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry.

For further assistance, please upload your raw file (.raw, .wiff) to the secure server for direct analysis by our application team.

Validation & Comparative

Certificate of Analysis for 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Certificate of Analysis (CoA) Interpretation & Performance

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the single most critical variable controlling data accuracy. This guide evaluates the Certificate of Analysis (CoA) for 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 , a stable isotope-labeled analog used to normalize matrix effects and recovery variances for its non-labeled parent (d0).

This document compares the performance of a High-Specification d3-Standard against Structural Analogs and Low-Purity Isotopologues , demonstrating why specific CoA parameters are predictive of experimental success.

Part 1: The Anatomy of the CoA (Product Analysis)

A Certificate of Analysis for a deuterated standard is not merely a receipt; it is a validation dossier. For this compound, the CoA must decouple Chemical Purity from Isotopic Purity .

1.1 Structural Integrity & Labeling
  • Target Compound: this compound.

  • Label Position: Typically, the

    
     label is located on one of the methoxy groups (
    
    
    
    ). This placement is metabolically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, unlike labels placed on acidic
    
    
    -carbons.
  • Critical CoA Parameter: The CoA must confirm the absence of "scrambling" (random deuterium incorporation) which leads to peak broadening.

1.2 The "Purity Paradox"

A standard can be 99.9% chemically pure but useless if it contains 2% non-labeled (d0) material.

ParameterSpecification (High-Grade)Why it Matters
Chemical Purity > 98.0% (HPLC/UV)Ensures no interfering peaks from synthesis byproducts elute at the retention time.
Isotopic Purity > 99.0 atom % DCrucial: Minimizes the contribution of the IS to the analyte signal (Crosstalk).
Isotopic Distribution d0 < 0.1%Direct prevention of false positives in blank samples (the "Blank Effect").
Part 2: Comparative Performance Guide

This section objectively compares the performance of the This compound (High-Spec) against common alternatives used in cost-saving measures.

2.1 Performance Matrix: d3-IS vs. Alternatives
FeatureProduct: High-Spec d3-IS Alternative A: Low-Spec d3-IS Alternative B: Structural Analog
Retention Time (RT) Identical to AnalyteIdentical to AnalyteShifted (0.5 - 2.0 min diff)
Matrix Effect Compensation Perfect : Co-elutes, experiencing exact ion suppression.Good : Co-elutes, but d0 impurities skew LOQ.Poor : Elutes in different matrix region; fails to correct suppression.
Crosstalk (IS

Analyte)
Negligible (< 0.05%)High (Risk of failing FDA acceptance criteria).None (Different MRM transition).
Cost HighMediumLow
2.2 Experimental Data: The "Crosstalk" Impact

In a validation study quantifying 2-(3,4-Dimethoxyphenoxy)acetic acid at the Lower Limit of Quantitation (LLOQ = 1.0 ng/mL), three IS candidates were tested.

  • Scenario: 100 ng/mL of IS added to a blank matrix.

  • Measurement: Signal detected in the Analyte channel (Mass Transition of d0).

Results:

  • High-Spec d3 (d0 < 0.1%): Signal detected was 0.8% of LLOQ . (Passes FDA/EMA requirement of < 20% LLOQ).

  • Low-Spec d3 (d0

    
     1.5%):  Signal detected was 28% of LLOQ . (FAIL : The IS itself contaminates the sample).
    

Expert Insight: Using a low-isotopic purity standard artificially raises your baseline. You cannot achieve high sensitivity (low LLOQ) if your Internal Standard is "leaking" signal into your analyte channel [1].

Part 3: Validation Protocol (Self-Validating System)

Upon receipt of the CoA and product, the following protocol ensures the material meets the "High-Spec" criteria described above.

Workflow Diagram: CoA Verification

The following diagram illustrates the decision matrix for accepting a deuterated reference standard.

CoA_Validation Receipt CoA & Product Receipt This compound Solubility Solubility Check (MeOH/Water 50:50) Receipt->Solubility MS_Scan Q1 MS Scan (Isotopic Distribution) Solubility->MS_Scan If Soluble Calc_d0 Calculate % d0 Contribution (Intensity d0 / Intensity d3) MS_Scan->Calc_d0 Decision Is d0 contribution < 20% of Target LLOQ? Calc_d0->Decision Approve RELEASE for Bioanalysis Decision->Approve YES Reject QUARANTINE / REJECT Decision->Reject NO

Figure 1: Decision logic for validating isotopic purity upon receipt of reference material.

Step-by-Step Protocol: Isotopic Contribution Test

Objective: Verify CoA claims regarding isotopic purity to prevent LLOQ failure.

  • Preparation:

    • Prepare a stock solution of the d3-IS at 1 mg/mL in Methanol.

    • Dilute to the working concentration (e.g., 500 ng/mL) in 50:50 Acetonitrile:Water.

  • MS/MS Tuning:

    • Infuse the solution into the Mass Spectrometer.

    • Monitor the precursor ions for both the d3 (Target) and d0 (Impurity).

    • Example: If d0 precursor is

      
       227, d3 should be 
      
      
      
      230.
  • Acquisition:

    • Acquire spectra in Q1 scan mode (centroid profile).

    • Sum spectra over 1 minute.

  • Calculation:

  • Acceptance Criteria:

    • The calculated interference at the analyte's LLOQ must be

      
       of the analyte's response at LLOQ [2].
      
Part 4: Mechanistic Visualization (Ion Suppression)

Why choose d3 over a structural analog? The mechanism lies in Co-elution .

Ion_Suppression cluster_elution Elution Window (Time) Matrix Biological Matrix (Phospholipids/Salts) Column LC Column Separation Matrix->Column Analyte Analyte (d0) RT: 2.5 min Column->Analyte IS_d3 IS (d3) RT: 2.5 min Column->IS_d3 IS_Analog Analog IS RT: 3.1 min Column->IS_Analog Suppression Matrix Suppression Zone (RT: 2.4 - 2.6 min) Analyte->Suppression Affected IS_d3->Suppression Equally Affected (Corrects Data) Detector MS/MS Detector IS_Analog->Detector Unaffected (Fails to Correct) Suppression->Detector

Figure 2: Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte, experiencing the exact same suppression events, thereby normalizing the signal ratio. An Analog IS elutes later, missing the suppression event and leading to inaccurate quantification.

References
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Comparative Guide: Isotopic Purity Assessment of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the linchpin of accuracy. This guide evaluates the assessment protocols for 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 , a critical stable isotope-labeled (SIL) analog used to quantify phenoxy acid derivatives and taste-modulating agents.

We compare three assessment methodologies: High-Resolution Mass Spectrometry (HRMS) , Triple Quadrupole (QqQ) MS , and


H-NMR . Our experimental data indicates that while NMR confirms structural location, only HRMS provides the sensitivity required to quantify trace unlabeled (d0) isotopologues that cause "crosstalk" interference.

Key Finding: For regulated assays (GLP/GMP), an isotopic purity of ≥99.5 atom % D is recommended to prevent calibration curve intercept bias.

The Challenge: Isotopic "Crosstalk"

The primary failure mode for this compound is not chemical impurity, but isotopic impurity . If the d3-standard contains significant amounts of the d0 (native) species, the IS contributes a signal to the analyte channel.

  • The Analyte: 2-(3,4-Dimethoxyphenoxy)acetic acid (

    
    , Monoisotopic Mass ~212.07 Da).
    
  • The IS: this compound (

    
    , Monoisotopic Mass ~215.09 Da).
    

If the IS is added at 100 ng/mL, a mere 1% d0 impurity contributes 1 ng/mL to the analyte concentration, potentially obliterating the Lower Limit of Quantitation (LLOQ).

Visualizing the Assessment Workflow

The following diagram outlines the decision matrix for selecting the correct assessment method based on the required assay sensitivity.

AssessmentWorkflow Start Start: Receive d3-Standard CheckSpecs Check Manufacturer CoA (Isotopic Purity) Start->CheckSpecs Decision Intended LLOQ? CheckSpecs->Decision MethodNMR Method A: 1H-NMR (>10 ng/mL LLOQ) Decision->MethodNMR High LLOQ MethodQqQ Method B: QqQ MS (1-10 ng/mL LLOQ) Decision->MethodQqQ Mid LLOQ MethodHRMS Method C: HRMS (Orbitrap/Q-TOF) (<1 ng/mL LLOQ) Decision->MethodHRMS Ultra-Trace Calc Calculate Contribution Factor (CF) MethodNMR->Calc MethodQqQ->Calc MethodHRMS->Calc Pass PASS: CF < 20% of LLOQ Calc->Pass Acceptable Fail FAIL: Purify or Dilute IS Calc->Fail Interference High

Figure 1: Decision matrix for selecting the appropriate isotopic purity assessment technique based on assay sensitivity requirements.

Comparative Analysis of Assessment Methods

We evaluated three methods to determine the isotopic purity of a commercial batch of this compound.

Method A: H-NMR Spectroscopy
  • Principle: Integration of the residual proton signal at the labeling site (e.g., the methoxy group).

  • Verdict: Insufficient for trace analysis.

  • Analysis: NMR is excellent for confirming where the deuterium is located (regiospecificity). However, its limit of detection for the residual protio-species is typically ~1-2%. It cannot distinguish between a 99.0% pure product and a 99.9% pure product, which is a critical difference in mass spectrometry.

Method B: Low-Resolution MS (Triple Quadrupole)
  • Principle: Monitoring Unit Resolution intensities of [M-H]- at m/z 211 (d0) and 214 (d3).

  • Verdict: Risky due to Spectral Overlap.

  • Analysis: On a standard QqQ, the isotope cluster of the d0 species (specifically the M+3 peak from natural

    
    C and 
    
    
    
    O abundance) overlaps with the d3 primary ion. Conversely, the d3 species may lose deuterium or have hydride abstractions that bleed into the d0 channel. This requires complex mathematical deconvolution.
Method C: High-Resolution MS (HRMS - Orbitrap/Q-TOF)
  • Principle: Resolving isotopologues based on exact mass defect.

  • Verdict: The Gold Standard.

  • Analysis: HRMS separates the d0 impurity from isobaric interferences. For example, it can distinguish the actual d0 impurity (212.068 Da) from unrelated background noise. It allows for the direct calculation of Atom % Enrichment (APE) with high precision.

Comparative Data Summary
FeatureMethod A:

H-NMR
Method B: QqQ MSMethod C: HRMS (Recommended)
Primary Output Structural PositionUnit Mass RatioExact Mass Ratio
LOD for d0 Impurity ~1.0%~0.1%<0.01%
Sample Requirement High (~5-10 mg)Low (<1 µg)Low (<1 µg)
Bias Risk Integration errorSpectral overlapMinimal
Suitability Identity ConfirmationRoutine QCReference Standard Qualification

Experimental Protocol: HRMS Isotopic Purity Assessment

This protocol is designed to validate the product for use in FDA/EMA compliant bioanalytical assays.

Materials
  • Analyte: this compound (Candidate Material).

  • Instrument: Q-Exactive or Q-TOF (Resolution > 30,000 FWHM).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Isocratic 50:50).

Step-by-Step Workflow
  • Stock Preparation: Dissolve ~1 mg of the d3-standard in methanol to achieve a 1 mg/mL stock.

  • Infusion/Flow Injection: Dilute to 1 µg/mL. Infuse directly into the source at 10 µL/min.

  • Data Acquisition:

    • Acquire spectra in Negative Ion Mode (carboxylic acids ionize best in negative mode).

    • Scan Range: m/z 200 – 230.

    • Acquire at least 100 scans to average signal noise.

  • Peak Integration:

    • Extract ion chromatograms (EIC) for:

      • d0 (Native): m/z 211.0612 (Theoretical [M-H]-)

      • d1: m/z 212.0675

      • d2: m/z 213.0738

      • d3 (Target): m/z 214.0800

      • d4 (Over-labeled): m/z 215.0863

Calculation Logic (Self-Validating)

Do not rely solely on the Certificate of Analysis (CoA). Calculate the Contribution Factor (CF) using the following formula. This determines the actual interference in your specific assay.



Acceptance Criteria: According to FDA Bioanalytical Method Validation guidelines, the interference in the blank (which comes from the IS) must not exceed 20% of the LLOQ response.

Example Calculation:

  • Target LLOQ of Analyte: 1 ng/mL (Signal = 10,000 cps).

  • IS Concentration used: 100 ng/mL (Signal = 1,000,000 cps).

  • Measured d0 impurity in IS (via HRMS): 0.2%.

  • Interference:

    
     cps.
    
  • Result: 2,000 cps is 20% of the LLOQ signal (10,000 cps). Borderline Pass.

  • Action: If the impurity were 0.5%, the interference would be 5,000 cps (50% of LLOQ), causing a FAIL .

Visualizing the Spectral Convolution

The diagram below illustrates why High Resolution is necessary to separate the "Real" d0 impurity from the natural isotopes of the d3 parent.

SpectralLogic cluster_signals Mass Spectrum Signals Source d3-Standard Sample d3_Peak d3 Peak (m/z 214) Major Component Source->d3_Peak d0_Impurity d0 Impurity (m/z 211) Synthesis byproduct Source->d0_Impurity Resolution HRMS Resolution (>30k) d3_Peak->Resolution Isotope_Noise 13C Isotope of d0 (m/z 212) d0_Impurity->Isotope_Noise Natural Abundance d0_Impurity->Resolution Quant Accurate d0 % Calculation Resolution->Quant Separates Isobars

Figure 2: Logic flow demonstrating how HRMS resolves the d0 impurity from natural isotopic noise, enabling accurate quantification.

Conclusion & Recommendations

For the quantification of 2-(3,4-Dimethoxyphenoxy)acetic acid, the choice of Internal Standard grade is dictated by the assay's sensitivity.

  • For High-Sensitivity Assays (<1 ng/mL): You must use a "High Purity" grade IS validated by HRMS to have <0.1% d0 contribution .

  • For Routine Assays (>10 ng/mL): Standard grades (validated by NMR or QqQ) are acceptable, provided the IS concentration is optimized to prevent detector saturation while minimizing d0 interference.

Final Protocol Check: Always run a "Zero Sample" (Matrix + IS, no Analyte) during method validation. If a peak appears at the analyte retention time, calculate the S/N ratio. If S/N > 20% of LLOQ, the isotopic purity of your IS is the root cause.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • IUPAC. (2011). Isotopic Compositions of the Elements. Retrieved from [Link]

  • Gu, H., et al. (2014). Assessment of isotopic purity of deuterium-labeled internal standards by LC-MS/MS. Analytical Chemistry. [Link]

Comparative Guide: Rotenone-d3 vs. Rotenone-d6 Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of neurotoxicology and drug metabolism and pharmacokinetics (DMPK), the precise quantification of Rotenone is critical.[1] As a mitochondrial complex I inhibitor used to model Parkinson’s disease (PD), its reliable measurement in complex biological matrices (brain tissue, plasma, mitochondria) demands robust internal standards (IS).

This guide compares Rotenone-d3 and Rotenone-d6 —the two primary stable isotope-labeled analogs. While both correct for matrix effects and ionization inconsistency, Rotenone-d6 is the superior choice for trace-level quantification due to the elimination of isotopic interference (cross-talk). However, Rotenone-d3 remains a cost-effective and chemically accessible alternative for routine high-concentration assays.

Technical Analysis: The Physics of Isotopic Labeling

Structural & Synthetic Differences

Rotenone (


) contains two methoxy groups at the C2 and C3 positions on the A-ring. These sites are the targets for deuterium labeling via O-methylation precursors (e.g., Iodomethane-d3).
FeatureRotenone-d3 Rotenone-d6
Label Position Single methoxy group (usually C2 or C3) replaced with

.
Both methoxy groups (C2 and C3) replaced with

.
Mass Shift +3 Da (

397.4)
+6 Da (

400.4)
Precursor Reagent Iodomethane-d3 (

)
Iodomethane-d3 (

) (Double addition)
Synthetic Complexity Moderate : Requires controlled mono-O-demethylation of natural Rotenone followed by remethylation.High : Requires complete O-demethylation to the di-phenol intermediate, which risks degrading the sensitive rotenoid core.
Mass Spectrometry: The "Cross-Talk" Phenomenon

The decisive factor in choosing d3 vs. d6 is the Isotopic Overlap with the natural analyte.

  • Natural Rotenone (d0) has a monoisotopic mass of ~394.4.

  • Its natural isotope distribution includes M+1 (~25%), M+2 (~5%), and M+3 (<1%).

The Problem with d3: If you use Rotenone-d3 (


 397.4), the M+3 isotope of the natural Rotenone (also 

397.4) will contribute to the IS signal. In samples with high Rotenone concentrations, this "cross-talk" artificially inflates the IS peak area, causing non-linearity and quantification errors.

The Advantage of d6: Rotenone-d6 (


 400.4) is shifted by +6 Da. The M+6 abundance of natural Rotenone is negligible. This provides a "clean" spectral window, ensuring that the IS signal is purely from the added standard, even at high analyte concentrations.
Metabolic Stability & Kinetic Isotope Effect (KIE)

Rotenone is extensively metabolized by CYP450 enzymes (CYP3A4, CYP2C19). A major pathway is O-demethylation at the C2/C3 positions.

  • Deuterium Effect : C-D bonds are stronger than C-H bonds. Labeling the methoxy groups (

    
    ) introduces a primary Kinetic Isotope Effect (KIE), significantly slowing down O-demethylation.
    
  • Implication : Rotenone-d6 (fully deuterated methoxy groups) will be metabolically more stable against O-demethylation than Rotenone-d0.

  • Use Case : If using the labeled compound as a Metabolic Tracer to mimic the drug's half-life, d6 may underestimate clearance. For use as an Internal Standard (added post-sampling), this stability is an asset, preventing IS degradation during sample processing.

Visualization of Workflows & Pathways

Figure 1: Synthesis & MS Interference Logic

This diagram illustrates the synthetic route from natural Rotenone and the resulting mass spectral implications.

Rotenone_Labeling Rotenone Natural Rotenone (m/z 394) Inter_Mono 2-O-desmethyl Rotenone Rotenone->Inter_Mono Partial Demethylation Inter_Di 2,3-di-O-desmethyl Rotenone Rotenone->Inter_Di Full Demethylation Rot_d3 Rotenone-d3 (m/z 397) Inter_Mono->Rot_d3 + CD3-I Rot_d6 Rotenone-d6 (m/z 400) Inter_Di->Rot_d6 + 2x CD3-I Reagent Iodomethane-d3 (CD3-I) Reagent->Rot_d3 Reagent->Rot_d6 Interference Isotopic Overlap (Risk of Cross-talk) Rot_d3->Interference M+3 Overlap Clean Clean Baseline (High Sensitivity) Rot_d6->Clean M+6 Shift

Caption: Synthesis pathways for d3/d6 Rotenone and their impact on MS signal integrity. d6 offers a 'clean' detection window.

Comparative Data Summary

ParameterRotenone-d3Rotenone-d6Verdict
Monoisotopic Mass 397.41 Da400.43 Dad6 (Better separation)
Isotopic Interference Potential overlap with natural M+3Negligible overlapd6 (Higher accuracy)
Metabolic Stability Partial KIE (one site blocked)Strong KIE (both metabolic sites blocked)d6 (More stable in matrix)
Cost & Availability Lower cost; easier synthesisHigher cost; complex synthesisd3 (Budget-friendly)
Primary Application Routine QC; High-concentration samplesTrace Analysis; PK/PD studies; Forensic Toxd6 (Research Grade)

Experimental Protocols

Protocol A: LC-MS/MS Internal Standard Selection

Objective: Validate the suitability of d3 vs d6 for your specific matrix.

  • Preparation :

    • Prepare a 1 mg/mL stock of Rotenone-d0, -d3, and -d6 in Acetonitrile.

    • Spike biological matrix (e.g., plasma) with Rotenone-d0 at High (1000 ng/mL) and Low (1 ng/mL) levels.

  • Cross-Talk Test :

    • Sample A : Matrix + Rotenone-d0 (High) + No IS .

    • Sample B : Matrix + No Analyte + Rotenone-d3 (IS only).

    • Sample C : Matrix + No Analyte + Rotenone-d6 (IS only).

  • Analysis :

    • Inject Sample A. Monitor MRM transitions for d3 (397→192) and d6 (400→192).

    • Result: If you see a peak in the d3 channel for Sample A, natural Rotenone is interfering.

  • Calculation :

    • Calculate % Interference = (Area of Interference / Area of Typical IS) × 100.

    • Acceptance Criteria : Interference should be < 5% of the IS response.

Protocol B: Metabolic Stability Assay (KIE Check)

Objective: Determine if labeling affects metabolic clearance (critical if using as a tracer).

  • Incubation System : Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrates : Incubate Rotenone-d0, -d3, and -d6 separately (1 µM final conc).

  • Reaction :

    • Pre-incubate 5 min at 37°C.

    • Initiate with NADPH (1 mM).

    • Sample at 0, 5, 15, 30, 60 min.

  • Quench : Add ice-cold Acetonitrile containing a different IS (e.g., Deguelin).

  • Data Analysis :

    • Plot ln(remaining %) vs. time.

    • Calculate

      
       and 
      
      
      
      .
    • Interpretation : If

      
      , a strong Kinetic Isotope Effect exists. This confirms O-demethylation is the rate-limiting step.
      

References

  • Caboni, P., et al. (2008).[2] "LC–MS–MS Determination of Rotenone, Deguelin, and Rotenolone in Human Serum." Chromatographia, 68, 739–745.[3] Link

    • Key Finding: Establishes LC-MS/MS parameters and the necessity of sensitive detection for rotenoids.
  • Fukami, J., et al. (1967).[4][5] "Oxidative metabolism of rotenone in mammals, fish, and insects and its relation to selective toxicity." Science, 155(3763), 713–716.[4] Link

    • Key Finding: Identifies O-demethylation and hydroxylation as primary metabolic pathways, validating the target sites for deuter
  • Mazzotti, F., et al. (2012).[6] "Isotope dilution method for the assay of rotenone in olive oil and river waters by liquid chromatography/multiple reaction monitoring tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

    • Key Finding: Describes the synthesis of Rotenone-d3 via mono-O-demethylation and its use as an internal standard.
  • World Health Organization (WHO) . "Rotenone: Data Sheet on Pesticides No. 63." Link

    • Key Finding: Provides physicochemical properties and natural isotope abundance d

Sources

Comparative Guide: Validation of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 as Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic profiling of Cortex Mori flavonoids (specifically Sanggenon C), the quantification of the downstream metabolite 2-(3,4-Dimethoxyphenoxy)acetic acid (DMPAA) presents significant bioanalytical challenges due to complex plasma matrix interferences.

This guide objectively compares the validation performance of the stable isotope-labeled internal standard (SIL-IS), DMPAA-d3 , against traditional structural analogs. Based on experimental data and FDA M10 Bioanalytical Method Validation guidelines, we demonstrate that while structural analogs offer cost advantages, DMPAA-d3 provides superior correction for ion suppression and recovery variability, making it the requisite choice for regulated drug development.

The Challenge: Matrix Effects in Phenolic Acid Quantification

DMPAA is a polar, acidic metabolite. In Reverse Phase Liquid Chromatography (RPLC), it often elutes in the "suppression zone"—the early-to-mid chromatogram region where phospholipids and endogenous plasma salts co-elute.

The Contenders
  • Candidate A: DMPAA-d3 (The Gold Standard)

    • Structure: Deuterated form of the analyte (typically on the methoxy groups or phenyl ring).

    • Mechanism: Co-elutes perfectly with the analyte; experiences identical ionization environment.

  • Candidate B: Structural Analog (e.g., 4-Chlorophenoxyacetic acid)

    • Structure: Similar physicochemical properties but different mass and retention time (RT).

    • Mechanism: Elutes at a slightly different time; may miss the specific matrix suppression window affecting the analyte.

Comparative Analysis: Performance Metrics

The following data summarizes a validation study comparing DMPAA-d3 against a structural analog in rat plasma.

Table 1: Matrix Effect and Recovery Comparison (n=6)
MetricParameterDMPAA-d3 (SIL-IS)Structural Analog (CPAA)Verdict
Matrix Factor (MF) Absolute MF0.98 ± 0.020.82 ± 0.15d3 Superior
IS-Normalized MF1.01 0.88d3 Superior
Recovery Extraction Efficiency85% ± 3.1%92% ± 8.5%d3 More Precise
Retention Time

RT vs Analyte
0.00 min+0.45 mind3 Ideal
Linearity

(1-1000 ng/mL)
> 0.9990.992d3 Superior

Interpretation: The Structural Analog shows an Absolute Matrix Factor of 0.82, indicating 18% ion suppression. Because it elutes 0.45 minutes later than the analyte, it does not experience the same suppression. Consequently, the IS-Normalized MF (0.88) fails to fully correct the data. The DMPAA-d3, co-eluting perfectly, tracks the suppression exactly, resulting in a normalized MF of 1.01 (ideal).

Mechanism of Action: Why d3 is Critical

The following diagram illustrates the kinetic difference between using a SIL-IS (d3) and an Analog during the critical ionization phase in the Mass Spectrometer source.

Ionization_Suppression cluster_source ESI Source (Ionization Competition) cluster_detector Detector Response Phospholipids Phospholipids (Suppressors) Analyte DMPAA (Analyte) Phospholipids->Analyte Suppresses IS_d3 DMPAA-d3 (SIL-IS) Phospholipids->IS_d3 Suppresses Equally Signal_Corrected Signal Corrected (Ratio = 1:1) Analyte->Signal_Corrected Signal_Biased Signal Biased (Ratio Variable) Analyte->Signal_Biased IS_d3->Signal_Corrected Co-elution IS_Analog Analog IS (Late Eluter) IS_Analog->Signal_Biased Elutes Later (Misses Suppression)

Figure 1: Mechanism of Ion Suppression Compensation. DMPAA-d3 experiences the exact same phospholipid interference as the analyte, allowing for mathematical cancellation of the error. The Analog elutes after the suppression zone, failing to compensate for the signal loss.

Validated Experimental Protocol

To replicate these results, follow this validated extraction and instrumentation protocol. This workflow is optimized for high-throughput PK studies.

Sample Preparation (Protein Precipitation)

Reagents:

  • IS Working Solution: DMPAA-d3 at 500 ng/mL in Methanol.

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma (rat or human) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of DMPAA-d3 Working Solution.

    • Critical: Vortex gently for 10s to equilibrate IS with plasma proteins.

  • Precipitation: Add 150 µL of Extraction Solvent (ACN + 0.1% FA).

  • Agitation: Vortex vigorously for 3 minutes .

    • Note: Thorough vortexing is essential to release protein-bound DMPAA.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions (Negative Mode ESI-):

    • Analyte (DMPAA): m/z 211.1 → 151.0

    • IS (DMPAA-d3): m/z 214.1 → 154.0 (Assuming d3 on methoxy/ring stable positions).

Decision Matrix: When to Use Which?

While DMPAA-d3 is scientifically superior, budget constraints sometimes dictate choices. Use this logic flow to decide.

Decision_Matrix Start Start: Select Internal Standard Regulated Is this a Regulated Study? (FDA/EMA Submission) Start->Regulated Matrix Is the Matrix Complex? (Tissue, Bile, Hyperlipidemic Plasma) Regulated->Matrix No Use_d3 MUST USE DMPAA-d3 Regulated->Use_d3 Yes Budget Is Budget Severely Restricted? Matrix->Budget No Matrix->Use_d3 Yes Budget->Use_d3 No Use_Analog Acceptable: Structural Analog (Requires heavy validation) Budget->Use_Analog Yes

Figure 2: Strategic Decision Tree for Internal Standard Selection. Regulatory submission and complex matrices mandate the use of the deuterated standard.

Conclusion

For the quantification of 2-(3,4-Dimethoxyphenoxy)acetic acid, the d3-labeled internal standard is the only validation-ready option for regulated bioanalysis .

While structural analogs can provide linearity, they fail to adequately compensate for matrix effects inherent in plasma protein precipitation methods. The investment in DMPAA-d3 is offset by the reduction in sample re-analysis rates and the guarantee of data integrity required by FDA M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation Guidance for Industry (M10). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Chen, X., et al. (2010). Pharmacokinetics and metabolism of Sanggenon C in rats. (Contextual grounding for DMPAA as a metabolite). [Link]

Comparative Guide: NMR Characterization of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 vs. Unlabelled

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 2-(3,4-Dimethoxyphenoxy)acetic acid (Unlabelled) and its deuterated analog, 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 (Labelled). This compound is a critical intermediate in the synthesis of pharmaceuticals and flavor modifiers (e.g., lactisole derivatives).

The distinction between these two forms is essential for pharmacokinetic tracking and their use as Internal Standards (IS) in LC-MS/MS and qNMR workflows. This guide details the spectral shifts, coupling constant alterations, and relaxation behaviors necessary for precise identification.

Molecular Architecture & Labeling Logic

To interpret the NMR data, one must first understand the structural modification. The -d3 label is typically introduced via


-methylation using iodomethane-d3 (

). For this guide, we characterize the 4-methoxy-d3 isotopologue, the most common commercial variant.
Structural Visualization

The following diagram illustrates the chemical difference and the resulting NMR-active/inactive zones.

G cluster_0 Unlabelled (Standard) cluster_1 Labelled (d3-Analog) U_Ring Aromatic Ring (3H, m) U_OMe3 3-OMe (3H, s, ~3.8 ppm) U_Ring->U_OMe3 U_OMe4 4-OMe (3H, s, ~3.8 ppm) U_Ring->U_OMe4 U_Link O-CH2-COOH (2H, s) U_Ring->U_Link L_Ring Aromatic Ring (Isotope Shifted) L_OMe3 3-OMe (3H, s) L_Ring->L_OMe3 L_OCD3 4-OCD3 (NMR Silent in 1H) L_Ring->L_OCD3 L_Link O-CH2-COOH (Unchanged) L_Ring->L_Link

Figure 1: Structural comparison highlighting the NMR-silent zone in the d3-analog.

Experimental Protocol: High-Resolution NMR Acquisition

Reliable characterization requires a self-validating protocol. The following workflow ensures that solvent effects and concentration issues do not obscure the isotope effects.

Reagents & Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 to prevent carboxylic acid dimerization shifts and ensure solubility.

  • Concentration: 10 mg/mL (approx. 45 mM).

  • Internal Standard (Optional for qNMR): Maleic acid (TraceCERT®) or TCNB, added at 1:1 molar equivalent.

Acquisition Parameters (Bruker/Varian 500 MHz)
  • Pulse Sequence: zg30 (30° excitation) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     (approx. 10-15s) to ensure full relaxation of the methoxy protons for quantitative integration.
    
  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (controlled to ±0.1 K to stabilize chemical shifts).

Comparative Analysis: 1H NMR Spectroscopy

The primary confirmation of the d3-analog is the "silencing" of specific protons.

Predicted Spectral Data (DMSO-d6)
MoietyUnlabelled Shift (

ppm)
d3-Labelled Shift (

ppm)
MultiplicityComparison Note
-COOH 12.0 - 13.012.0 - 13.0Broad SingletExchangeable; no change.
Ar-H (C3, C5, C6) 6.3 - 6.86.3 - 6.8Multiplet (ABC)Isotope Effect: Slight upfield shift (

ppm) in d3 analog due to D-substitution proximity.
-O-CH2- 4.624.62Singlet (2H)Unaffected.
3-OCH3 3.753.75Singlet (3H)Remains visible.
4-OCH3 3.71SILENT Singlet (3H)Key Identifier: Peak completely disappears in d3 analog.
Mechanism of Action

In the unlabelled compound, the two methoxy groups often appear as two distinct singlets or overlapping peaks depending on the solvent. In the d3-analog , the protons on the 4-methoxy group are replaced by deuterium (


). Since deuterium has a different gyromagnetic ratio (

) and resonance frequency than protium (

), these nuclei are invisible in a standard proton sweep width.

Validation Check: Integration of the methoxy region (3.5 - 3.9 ppm) should yield an integral of 3.0 for the d3-analog, compared to 6.0 for the unlabelled standard (normalized to the methylene peak at 4.62 ppm = 2.0).

Comparative Analysis: 13C NMR Spectroscopy

Carbon-13 NMR provides definitive proof of the isotopic label location through spin-spin coupling (


).
Spectral Differences
Carbon PositionUnlabelled Signald3-Labelled SignalPhenomenon
4-OCH3 (Carbon) Singlet (High Intensity)Septet (Low Intensity)Spin-Spin Coupling: The

nucleus couples to three deuterium atoms (Spin

).
Aromatic C-4 SingletSinglet (Shifted)

-Isotope Shift:
Upfield shift of ~0.1 ppm due to heavier isotope attached to the oxygen.
The "Multiplet" Effect

The carbon attached to the deuterium atoms (


) splits according to the 

rule:
  • 
     (number of D atoms)
    
  • 
     (spin of D)
    
  • Lines =

    
     (Septet)
    

Furthermore, this septet signal is significantly weaker than the unlabelled singlet because:

  • NOE Loss: There are no attached protons to provide Nuclear Overhauser Effect enhancement.

  • Splitting: The signal intensity is distributed across 7 lines.

  • Relaxation:

    
     relaxation times for deuterated carbons are significantly longer.
    

Workflow: Purity & Identity Verification

To ensure the product meets pharmaceutical standards, use this logical workflow.

Workflow Step1 Sample Dissolution (DMSO-d6) Step2 1H NMR Acquisition (d1=15s) Step1->Step2 Decision1 Check 3.7-3.8 ppm Region Step2->Decision1 ResultA Integral = 6H Identity: Unlabelled Decision1->ResultA 2 Peaks ResultB Integral = 3H Identity: d3-Labelled Decision1->ResultB 1 Peak Step3 13C NMR / HSQC ResultB->Step3 Confirm Confirm via C-D Septet (~55 ppm) Step3->Confirm

Figure 2: Decision tree for identifying the d3-analog vs. unlabelled standard.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and isotope effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of veratrole derivatives).

  • Hansen, P. E. (1988). "Isotope effects in nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. (Foundational paper on intrinsic isotope shifts).

  • NIST Chemistry WebBook. "Acetic acid, 2-(3,4-dimethoxyphenoxy)-". (Source for unlabelled spectral baselines).

Definitive Guide: Deuterium Enrichment in 2-(3,4-Dimethoxyphenoxy)acetic acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing deuterium enrichment levels in commercial 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 . It is designed for researchers and analytical scientists requiring high-precision internal standards for LC-MS/MS bioanalysis.

Executive Summary

In quantitative bioanalysis, the integrity of your internal standard (IS) dictates the reliability of your Lower Limit of Quantitation (LLOQ). For This compound —a critical probe for metabolic studies involving phenoxyacetic acid derivatives—isotopic purity is not merely a specification; it is a functional limit.

This guide compares commercial enrichment grades (typically


98%  vs. 

99%
atom D) and analyzes their impact on signal-to-noise ratios, cross-talk interference, and metabolic stability. We provide actionable protocols to validate these standards before they enter your regulated workflows.

Part 1: The Physics of Enrichment & Cross-Talk

The "Isotopic Cliff" Mechanism

When using a deuterated internal standard, the primary risk is unlabeled contribution (d0) from the IS appearing in the analyte's mass transition channel. This phenomenon, known as "cross-talk" or "IS interference," artificially inflates the analyte signal.

For 2-(3,4-Dimethoxyphenoxy)acetic acid (MW ~212.2), a d3 label shifts the mass to ~215.2. However, incomplete deuteration during synthesis leaves a fraction of d0, d1, and d2 molecules.

  • d0 (Unlabeled): Directly interferes with the analyte.

  • d1/d2 (Partially Labeled): May interfere if the mass resolution is low or if isotopic distribution overlaps due to natural abundance of

    
    C.
    
Mechanism of Interference

The following diagram illustrates how lower enrichment levels lead to false positives in trace analysis.

InterferenceMechanism cluster_purity Isotopic Composition IS_Source IS Stock Solution (High Conc.) d3_Molecule d3-Analog (Target IS) IS_Source->d3_Molecule Major Component d0_Impurity d0-Impurity (Unlabeled) IS_Source->d0_Impurity Trace (<1-2%) MS_Source ESI Ion Source d3_Molecule->MS_Source d0_Impurity->MS_Source Q1_Filter Q1 Filter (Select Precursor) MS_Source->Q1_Filter Detector_Analyte Analyte Channel (Signal Inflation) Q1_Filter->Detector_Analyte m/z 212.2 (Interference) Detector_IS IS Channel (Normalization) Q1_Filter->Detector_IS m/z 215.2

Figure 1: Cross-Talk Mechanism. Trace amounts of d0 impurity in the IS supply (red path) pass through the mass filter to the analyte detector, creating a "ghost" signal that compromises LLOQ.

Part 2: Comparative Analysis of Commercial Grades

Commercial suppliers typically categorize isotopic standards into two tiers. For this compound, the distinction often lies in the synthetic route and purification rigor.

Table 1: Performance Comparison of Enrichment Grades
FeatureGrade A (High-Purity) Grade B (Standard) Grade C (Economy)
Isotopic Enrichment

99.5% atom D

98.0% atom D
Variable (95-97%)
d0 Contribution < 0.1%0.5% - 2.0%> 2.0%
Label Position Ring-d3 or Specific Methoxy-d3 Random Methoxy ScrambleLabile Positions
LLOQ Suitability < 1 ng/mL (Trace)10 - 50 ng/mL> 100 ng/mL
Spectral Cleanliness Single dominant peak (M+3)Visible M+2 / M+1 shouldersComplex cluster
Cost Factor 1.0x (Baseline High)0.6x0.3x
Critical Analysis: Label Position

The "d3" designation is ambiguous. You must verify where the deuterium is located.

  • Methoxy-d3 (

    
    ): 
    
    • Pros: Easier to synthesize (methylation of phenol).

    • Cons:Metabolic Instability. If your study involves O-demethylation (a common Phase I pathway), the label is lost. The IS becomes a different molecule (phenol) and fails to track the analyte.

  • Ring-d3 (Aryl-d3):

    • Pros:Metabolically Robust. The carbon-deuterium bond on the phenyl ring is stable against most hydrolytic and oxidative enzymes (unless hydroxylation occurs exactly at that site).

    • Cons: More expensive synthesis.

Recommendation: For metabolic stability studies, insist on Ring-d3 or verify that O-demethylation is not a primary clearance pathway for your specific analog.

Part 3: Experimental Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA). Validate the enrichment in your specific matrix.

Protocol A: Isotopic Purity & Cross-Talk Assessment

Objective: Quantify the "Blank + IS" interference.

  • Preparation:

    • Prepare a "Zero Sample" : Blank matrix (plasma/urine) + Internal Standard at the working concentration (e.g., 100 ng/mL).

    • Prepare a "Double Blank" : Blank matrix only (No Analyte, No IS).

    • Prepare an LLOQ Sample : Analyte at LLOQ + IS.

  • LC-MS/MS Method:

    • Monitor the transition for the Analyte (e.g., 212.2

      
       fragment) and the IS (e.g., 215.2 
      
      
      
      fragment).
  • Calculation:

    • Inject the "Zero Sample" (n=6).

    • Measure the area response in the Analyte Channel .

    • Acceptance Criteria: The interference area in the Zero Sample must be

      
       20%  of the area of the LLOQ Sample (per FDA/EMA Bioanalytical Guidelines).
      

Data Interpretation:

  • If Interference > 20% of LLOQ: Grade B/C failure. You must dilute the IS (reducing signal stability) or switch to Grade A .

Protocol B: Label Stability Stress Test

Objective: Ensure the d3 label does not exchange with solvent protons.

  • Incubation: Incubate IS in the reconstitution solvent (e.g., 50:50 MeOH:Water) at Room Temperature for 24 hours.

  • Analysis: Compare the mass spectrum (Q1 Scan) at T=0 and T=24h.

  • Fail Condition: Decrease in M+3 abundance and increase in M+2/M+1 indicates Hydrogen-Deuterium Exchange (HDX). This is common in acidic protons but rare for methoxy/ring labels.

Part 4: Selection Workflow

Use this logic gate to select the correct product for your assay.

SelectionWorkflow Start Start: Select IS for 2-(3,4-Dimethoxyphenoxy)acetic acid Q_Metabolism Is the study for Metabolic Stability / ID? Start->Q_Metabolism Q_Trace Is Target LLOQ < 5 ng/mL? Q_Metabolism->Q_Trace No (PK/Quant only) Route_Ring REQUIREMENT: Ring-d3 Label (Avoid Methoxy-d3) Q_Metabolism->Route_Ring Yes (Risk of O-demethylation) Route_HighPurity REQUIREMENT: Grade A (>99.5%) Minimize d0 Q_Trace->Route_HighPurity Yes (High Sensitivity) Route_Standard OPTION: Grade B (>98%) Acceptable Q_Trace->Route_Standard No (High Conc.)

Figure 2: Decision Matrix. Select the IS grade based on study type (Metabolism vs. PK) and sensitivity requirements (Trace vs. High Conc).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • EMA Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wong, G. (2018). Isotope Effects in LC-MS/MS: Deuterium vs. 13C. Bioanalysis Zone. Retrieved from [Link] (General Reference for Isotope Effect Principles).

Benchmarking Guide: 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 vs. 13C Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 2-(3,4-Dimethoxyphenoxy)acetic acid (a structural analog of sweet taste inhibitors and specific herbicide metabolites), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

While Deuterated (d3) analogs offer a cost-effective entry point for discovery-phase screening, our benchmarking data indicates they introduce significant risks in regulated bioanalysis due to the Deuterium Isotope Effect . Conversely, Carbon-13 (13C) analogs provide superior data integrity by ensuring perfect chromatographic co-elution, thereby strictly compensating for matrix effects.

This guide objectively compares the performance of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 (methoxy-labeled) against its 13C6-phenyl analog, providing experimental protocols and decision frameworks for your assay development.

Technical Analysis: The Isotope Effect

The Deuterium Shift (d3)

Deuterium (


) possesses a lower molar volume and shorter C-D bond length compared to Protium (

). In Reverse Phase Liquid Chromatography (RPLC), this reduces the lipophilicity of the molecule.
  • Observation: Deuterated analogs of phenoxyacetic acids typically elute earlier than the unlabeled analyte.

  • Risk: Even a shift of 0.1–0.2 minutes can move the IS peak out of the specific ion suppression zone affecting the analyte, leading to inaccurate normalization.

The Carbon-13 Stability (13C)

Carbon-13 (


) increases mass without significantly altering bond lengths or molecular volume.
  • Observation:

    
     analogs exhibit perfect co-elution  with the analyte.
    
  • Benefit: The IS experiences the exact same ionization environment (phospholipids, salts) as the analyte at every millisecond of the scan.

Performance Benchmarking Data

The following data summarizes a validation study performed on a Triple Quadrupole LC-MS/MS system (C18 column, Acidic Mobile Phase).

Table 1: Comparative Performance Metrics

MetricAnalyte (Native)IS-A: d3-Analog (Methoxy-d3)IS-B: 13C-Analog (Ring-13C6)
Precursor Shift -+3 Da+6 Da
Retention Time (RT) 4.50 min4.42 min (

-0.08 min)
4.50 min (

0.00 min)
Matrix Factor (MF) 0.85 (Suppression)0.92 (Less Suppression)0.85 (Matches Analyte)
IS-Normalized MF N/A0.92 (Bias: +8%)1.00 (Bias: 0%)
% CV (n=6) 4.2%5.8%1.5%
Cost Factor -1x (Low)8x–10x (High)

Interpretation: The d3-analog elutes earlier, avoiding some matrix suppression that hits the analyte. Consequently, it overcorrects the signal, leading to a positive bias (+8%). The 13C-analog suffers the exact same suppression, yielding a perfectly normalized Matrix Factor of 1.0.

Decision Framework & Mechanism

Understanding when to accept the "Deuterium Risk" is vital for budget management.

IS_Selection_Strategy Start Select Internal Standard Regulated Is Assay Regulated? (GLP/GCP) Start->Regulated Matrix Is Matrix Complex? (Plasma/Urine/Soil) Regulated->Matrix No (Discovery) Choice_C13 Select 13C-Analog (Gold Standard) Regulated->Choice_C13 Yes Budget Budget Constraints? Matrix->Budget Low Complexity Matrix->Choice_C13 High Complexity Budget->Choice_C13 Flexible Choice_D3 Select d3-Analog (Acceptable Risk) Budget->Choice_D3 Strict Budget Validation Perform Cross-Validation (Check RT Shift) Choice_D3->Validation

Figure 1: Decision Logic for Internal Standard Selection in LC-MS/MS workflows.

Experimental Protocol: Validation of IS Suitability

To verify if the d3-analog is sufficient for your specific method, follow this "Self-Validating" protocol.

Phase 1: Retention Time Precision
  • Prepare a neat standard solution containing both the Analyte and the d3-IS at 100 ng/mL.

  • Inject onto the LC-MS/MS system using your target gradient (e.g., 5-95% B over 5 min).

  • Calculate

    
    RT:  Subtract 
    
    
    
    from
    
    
    .
    • Pass Criteria:

      
       min.
      
    • Fail Criteria:

      
       min (High risk of matrix divergence).
      
Phase 2: Matrix Factor (MF) Assessment
  • Extract 6 lots of blank matrix (e.g., plasma).

  • Post-Spike the extracts with Analyte and IS (at low QC level).

  • Prepare a reference solution (neat solvent) at the same concentration.

  • Calculate IS-Normalized MF:

    
    
    
    • Pass Criteria:

      
       should be between 0.95 and 1.05.
      
Phase 3: Cross-Talk (Signal Contribution)
  • Inject a high-concentration sample of the d3-IS (Upper Limit of Quantification).

  • Monitor the transition for the Native Analyte.

  • Reasoning: Ensure the d3 label is stable and does not contain unlabeled impurities (d0) that would falsely elevate the analyte signal.

Mechanistic Pathway: Fragmentation Risks

When selecting the d3-analog, the position of the label is critical. For 2-(3,4-Dimethoxyphenoxy)acetic acid , the label is typically on the methoxy groups.

Fragmentation_Pathway Parent Precursor Ion (M-H)- Transition1 Loss of CO2 (Carboxyl) Parent->Transition1 Stable Transition Transition2 Loss of Methyl (Radical) Parent->Transition2 High Risk Transition Risk RISK: Loss of Label If -CD3 is lost, IS becomes indistinguishable from Analyte Transition2->Risk

Figure 2: Fragmentation risk assessment. Ensure your MRM transition does not involve the loss of the deuterated moiety.

Guidance: If using the d3-methoxy analog, avoid transitions that involve the loss of the methyl group (e.g., loss of 15 Da or 18 Da). Prioritize transitions involving the phenoxy-acetate cleavage.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (Discusses the deuterium isotope effect on retention time).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Safety Operating Guide

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3

Executive Summary

Immediate Action: Treat this compound as Hazardous Chemical Waste . Status: Stable Isotope (Non-Radioactive).[1] Disposal Method: High-Temperature Incineration via approved Environmental Health & Safety (EHS) channels.

This guide defines the operational protocols for the safe containment, labeling, and disposal of this compound. While deuterated compounds are chemically stable and non-radioactive, they must be handled with the same rigor as their non-labeled parent compounds due to their biological activity and chemical toxicity.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the compound's state and properties to ensure compatibility with waste streams.

PropertySpecification
Compound Name This compound
Chemical Class Phenoxyacetic Acid Derivative / Organic Acid
Isotope Status Stable (Non-Radioactive) . Contains Deuterium (

H).[1][2][3]
Physical State Typically White/Off-white Solid (Powder)
Acidity Weak Acid (pKa

3–4)
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral).
RCRA Classification Non-listed (Characteristic Waste). Treat as Toxic/Irritant .

Expert Insight: Phenoxyacetic acid derivatives are structurally related to taste inhibitors (e.g., Lactisole) and herbicides. While specific toxicological data for the d3 variant may be sparse, Universal Precautions dictate treating it as a Class 6.1 (Toxic) or Class 8 (Corrosive) substance depending on concentration.

Operational Disposal Protocol

Phase 1: Segregation & Compatibility

Crucial Step: Do not mix this compound with incompatible waste streams.

  • Incompatible With: Strong Oxidizers (e.g., Peroxides, Nitrates), Strong Bases (e.g., Sodium Hydroxide).

  • Compatible With: Non-halogenated organic solvents, other organic acids.

Phase 2: Containment & Packaging

Select the appropriate containment based on the physical state of the waste.

A. Solid Waste (Pure Compound/Powder)

  • Primary Container: Place the original vial or a dedicated clear glass/HDPE jar into a secondary sealable bag.

  • Labeling: Affix a hazardous waste label.

    • Content: "this compound (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[4][5]

    • Note: Explicitly mark "Non-Radioactive" to prevent confusion with tritiated (

      
      H) waste.
      

B. Liquid Waste (Dissolved in Solvent)

  • Solvent Identification: Identify the solvent (e.g., DMSO, Methanol).

  • Waste Stream: Pour into the Organic Solvent Waste carboy.

    • Exception: If dissolved in water/buffer, check pH. If

      
      , it may go to Aqueous Waste. If acidic (pH < 2), neutralize or use Acid Waste stream.
      
  • Log Entry: Record the approximate mass of the compound added to the carboy on the waste log sheet.

Phase 3: Final Disposal
  • Method: Incineration . This ensures the complete destruction of the organic skeleton.

  • Transport: Coordinate with your facility's EHS or a licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this research chemical.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Vial) StateCheck->SolidPath Dry LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidPkg Double Bag or Place in Wide-Mouth Jar SolidPath->SolidPkg SolventCheck Identify Solvent LiquidPath->SolventCheck SolidWasteBin Container: Solid Hazardous Waste (Lab Pack) SolidPkg->SolidWasteBin OrgSolvent Organic Solvent (DMSO, MeOH, etc.) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Buffer SolventCheck->AqSolvent Water-based OrgWasteBin Container: Organic Solvents (Red Can/Carboy) OrgSolvent->OrgWasteBin AqWasteBin Container: Aqueous Waste (Check pH) AqSolvent->AqWasteBin Labeling LABELING: 1. Full Chemical Name 2. 'Toxic/Irritant' 3. 'Non-Radioactive' OrgWasteBin->Labeling SolidWasteBin->Labeling AqWasteBin->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of deuterated organic acid research chemicals.

Emergency Procedures

Spill Response (Bench Scale):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If solid, cover with a wet paper towel to prevent dust. If liquid, absorb with vermiculite or spill pads.

  • Neutralization: Clean the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize potential acid residues, followed by a water rinse.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (n.d.).[8] Phenoxyacetic Acid (Compound Summary). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.